Sodium 3-aminopicolinate
Description
Contextualization within Picolinate (B1231196) Derivative Research
Picolinic acid, a pyridine-based carboxylic acid, and its derivatives are a class of compounds that have garnered considerable attention in various scientific fields. Their structural and electronic properties make them versatile ligands capable of forming stable complexes with a wide range of metal ions. nih.gov This characteristic has led to their extensive use as chelating agents in areas such as biomedical applications, where they are utilized in the development of magnetic resonance imaging (MRI) contrast agents and for radioisotope labeling. nih.govresearchgate.net
The addition of an amino group to the picolinate structure, forming aminopicolinates, further enhances the functionality and potential applications of these compounds. The amino group can act as a hydrogen bond donor and participate in various chemical reactions, including oxidation, reduction, and substitution. This versatility allows for the synthesis of a wide array of derivatives with tailored properties. Aminopicolinates, such as the esters of 4-aminopicolinic acid, have been investigated for their herbicidal properties. google.com The position of the amino group on the pyridine (B92270) ring significantly influences the compound's chemical and biological activities.
Historical Perspectives on Aminopicolinate Compound Studies
The study of picolinic acid and its derivatives has a history stretching back several decades. Early research focused on understanding their fundamental chemical properties and coordination chemistry. A notable historical application of picolinate derivatives has been in agriculture, with patents from the 1960s describing the use of compounds like 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,5-dichloropicolinic acid as herbicides and plant growth regulators. google.com
Over the years, the focus of research has expanded significantly. In the late 20th and early 21st centuries, studies began to explore the potential of picolinate derivatives in medicinal chemistry. For instance, certain 5-alkylpicolinic acids were identified as potent inhibitors of dopamine (B1211576) β-hydroxylase, suggesting their potential as antihypertensive agents. sci-hub.box The investigation of chromium(III) picolinate as a dietary supplement also brought attention to the biological roles of picolinate complexes. researchgate.netnih.gov These historical studies have laid the groundwork for the current exploration of aminopicolinate compounds in more complex applications.
Current Research Landscape and Emerging Areas for Aminopicolinate Compounds
The current research landscape for aminopicolinate compounds is dynamic and expanding into novel areas. Scientists are actively exploring the synthesis of new derivatives and their application in materials science, medicinal chemistry, and catalysis.
A significant area of contemporary research involves the use of aminopicolinates in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org These materials are of interest due to their potential applications in gas storage, catalysis, and as luminescent sensors. For example, recent work has demonstrated the use of 6-aminopicolinate in the formation of cadmium(II) coordination polymers that exhibit photoluminescent properties and can be used for sensing metal ions. rsc.orgresearchgate.netrsc.org
In medicinal chemistry, derivatives of aminopicolinic acid are being investigated for their potential as anticancer agents. Studies have shown that some picolinic acid derivatives can induce apoptosis in cancer cells. pensoft.net Furthermore, the ability of certain aminopicolinate derivatives to overcome drug resistance in cancer cells is a promising area of research.
The synthesis of novel aminopicolinate derivatives continues to be a key focus. Researchers are developing new synthetic methodologies to create complex molecules with specific functionalities. researchgate.netgoogle.comgoogle.com These efforts are crucial for advancing the application of aminopicolinates in various technological fields.
Chemical Compound Data
Below is a table summarizing the key chemical information for Sodium 3-aminopicolinate and related compounds mentioned in this article.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Sodium 3-aminopicolinate | C₆H₅N₂NaO₂ | 160.10 |
| Picolinic Acid | C₆H₅NO₂ | 123.11 |
| 3-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.12 |
| Methyl 3-aminopicolinate | C₇H₈N₂O₂ | 152.15 biosynth.com |
| Ethyl 4-aminopicolinate | C₈H₁₀N₂O₂ | 166.18 |
| 4-Amino-3,5,6-trichloropicolinic acid | C₆H₃Cl₃N₂O₂ | 241.46 |
| Chromium(III) picolinate | C₁₈H₁₂CrN₃O₆ | 418.30 |
| 6-Aminopicolinate | C₆H₆N₂O₂ | 138.12 |
Properties
Molecular Formula |
C6H5N2NaO2 |
|---|---|
Molecular Weight |
160.11 g/mol |
IUPAC Name |
sodium;3-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,7H2,(H,9,10);/q;+1/p-1 |
InChI Key |
CHJIFFNWTQMMJY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Sodium 3 Aminopicolinate and Its Analogs
Direct Synthesis Strategies
Direct synthesis strategies involve the modification of a pre-existing picolinic acid or picolinate (B1231196) framework to introduce the desired functional groups. The formation of sodium 3-aminopicolinate itself is typically achieved in the final step by a simple acid-base neutralization of 3-aminopicolinic acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.
Esterification and Amidation Reactions
The carboxylic acid group of 3-aminopicolinic acid and its analogs is readily converted into esters and amides, which are key intermediates in the synthesis of more complex molecules.
Esterification: The synthesis of alkyl esters of aminopicolinic acids is a fundamental transformation. For instance, the ethyl ester of 3-aminopicolinic acid has been prepared using concentrated sulfuric acid as the reaction medium with ethanol (B145695). dtic.mil This process involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Such esters are crucial starting materials for subsequent reactions. A common method for preparing methyl esters involves reacting the corresponding picolinic acid with methanol (B129727) in the presence of an acid catalyst or using reagents like thionyl chloride followed by methanol. umsl.edugoogle.com
Amidation: The amino group at the 4-position of picolinate derivatives can be derivatized to form amides, carbamates, and ureas. nih.gov Amides are typically prepared by reacting the picolinic acid chloride, a mixed anhydride, or the carboxylic ester with ammonia (B1221849) or a suitable amine. google.com In a notable study, a series of novel chloropicolinate amides and urea (B33335) derivatives were synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides or isocyanates. nih.govacs.org This highlights the utility of the picolinate scaffold in building complex molecular architectures. The reaction conditions for these transformations are generally mild, often proceeding at room temperature. nih.gov
| Starting Material | Reagent | Product Type | Reaction Conditions |
|---|---|---|---|
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Acid Chlorides (e.g., Benzoyl Chloride) | Carboxamide | CH₂Cl₂, Room Temperature, 6 h |
| Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate | Isocyanates / Isothiocyanates | Urea / Thiourea (B124793) | CH₂Cl₂, Triethylamine, Room Temperature, 4 h |
Amination Reactions on Picolinate Scaffolds
Introducing an amino group onto the picolinate ring is a key step in synthesizing the target compound and its analogs. This is often achieved by the reduction of a nitro group, which is itself introduced via nitration. While direct C-H amination is a powerful tool in modern organic synthesis, its application to the picolinate ring itself is less common than amination via a nitro-reductive pathway. However, picolinate-directed C-H amination of arene substrates has been reported, showcasing the coordinating ability of the picolinate group in guiding functionalization.
Precursor-Based Synthesis Approaches
These strategies involve building the 3-aminopicolinate structure from simpler pyridine (B92270) or non-heterocyclic precursors.
Synthesis from Pyridine Carboxylic Acid Derivatives
A well-established route to aminopicolinic acids involves the chemical modification of other pyridine carboxylic acid derivatives. A prominent example is the synthesis of 4-aminopicolinic acid from picolinic acid N-oxide, a method that provides a clear blueprint for accessing amino-substituted picolinates. umsl.eduumsl.edu The process begins with the nitration of the picolinic acid N-oxide, followed by the reduction of the resulting nitro group to an amine. umsl.edu
The synthesis can be summarized in the following steps:
Nitration: Picolinic acid N-oxide is treated with a mixture of fuming nitric acid and sulfuric acid at elevated temperatures (120-130 °C) to yield 4-nitropicolinic acid N-oxide. umsl.edu
Reduction: The nitro group is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. umsl.edu This step also typically reduces the N-oxide back to the pyridine.
This two-step sequence provides a reliable method for introducing an amino group at a specific position on the pyridine ring, governed by the directing effects of the N-oxide and carboxyl groups. A similar strategy can be envisioned for the synthesis of 3-aminopicolinic acid, likely starting from a different pyridine precursor to achieve the desired regiochemistry. The decarboxylation of 3-aminopicolinic acid to yield 3-aminopyridine (B143674) has also been noted in the literature. e-bookshelf.de
| Step | Reactant | Reagents and Conditions | Product |
|---|---|---|---|
| 1 (Nitration) | Picolinic acid N-oxide | Fuming HNO₃/H₂SO₄, 120-130 °C, 2.5 h | 4-Nitropicolinic acid N-oxide |
| 2 (Reduction) | 4-Nitropicolinic acid N-oxide | H₂, Pd/C, AcOH/Ac₂O, rt, 60 psi, 48 h | 4-Aminopicolinic acid |
Utilization of Alkyl 3-Aminopicolinates in Heterocyclic Annulation
Alkyl 3-aminopicolinates are valuable precursors for the synthesis of fused heterocyclic systems, particularly triazanaphthalenes and triazolopyridines. These annulation reactions create new rings fused to the original pyridine structure.
Research has shown that esters of 3-aminopicolinic acid can be used to synthesize cyclic hydroxamic acids of the 1,3,5-triazanaphthalene series. rsc.org This transformation involves treating the corresponding ethyl 3-acetamidopicolinate with hydroxylamine (B1172632). rsc.org The reaction proceeds through the formation of a paste, and after several days, the cyclic product is isolated upon acidification. rsc.org
Furthermore, the synthesis of rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines, a related fused heterocyclic system, can be achieved from 2-hydrazinopyridines, which can be considered analogs of aminopicolinates. researchgate.netorganic-chemistry.org These reactions often involve cyclization with reagents like carboxylic acids or isothiocyanates under various conditions, including microwave heating or using catalysts like ruthenium trichloride. researchgate.net The development of these methods highlights the versatility of aminopyridine derivatives in constructing complex, fused heterocyclic frameworks that are of interest in medicinal chemistry. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
Modern organic synthesis employs a range of advanced techniques to improve efficiency, yield, and environmental friendliness. The synthesis of aminopicolinate derivatives and related heterocycles has benefited from these innovations.
Microwave-Assisted Synthesis: Microwave heating has been shown to significantly accelerate the synthesis of triazolopyridines from 2-hydrazinopyridines and carboxylic acids, delivering products in good yields and purities in a fraction of the time required for conventional heating. researchgate.netnih.gov
Transition-Metal-Free Cyclizations: To avoid potentially toxic and expensive heavy metals, transition-metal-free methods have been developed. One such strategy involves an I2-mediated oxidative cyclodesulfurization for the synthesis of 3-amino- rsc.orgCurrent time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyridines. researchgate.net
Electrochemical Synthesis: An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a novel route to 3-amino- rsc.orgCurrent time information in Bangalore, IN.researchgate.net-triazolo pyridines under mild conditions, avoiding the need for external chemical oxidants. organic-chemistry.org
Catalysis: Iron(III) chloride (FeCl₃) has been employed as an inexpensive and environmentally benign catalyst for reactions such as the intramolecular N-annulation to form heterocyclic N,O-aminals. googleapis.com Palladium catalysts remain crucial for cross-coupling reactions, such as the Sonogashira coupling, to create extended aminopicolinic acid derivatives. umsl.edu
These advanced methods offer powerful alternatives to classical synthetic procedures, often providing higher yields, cleaner reactions, and access to novel chemical structures under milder conditions. hracglobal.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including aminopicolinate derivatives.
The use of microwave irradiation can significantly reduce reaction times in the synthesis of aminopicolinates and their structural analogs. nih.gov For instance, the synthesis of 3-aminobenzo[b]thiophenes, which share a similar aminoaryl carboxylate scaffold, can be achieved in 58-96% yield by irradiating 2-halobenzonitriles and methyl thioglycolate in the presence of a base at 130 °C. nih.gov This rapid and efficient method highlights the potential of microwave-assisted synthesis for preparing precursors to more complex molecules. nih.gov
Research into the microwave-assisted synthesis of sodium carboxylates for applications such as organic anode materials in sodium-ion batteries has also shown promising results. nih.gov A rapid and energy-efficient microwave-assisted synthesis for sodium naphthalene-2,6-dicarboxylate has been developed, yielding a high reversible initial capacity. nih.gov This demonstrates the broader applicability of microwave technology in preparing sodium salts of carboxylic acids, a category that includes sodium 3-aminopicolinate.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours nih.gov |
| Energy Consumption | High | Low nih.gov |
| Yields | Variable | Often higher nih.gov |
| Side Reactions | More prevalent | Reduced |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov These reactions are widely used in the pharmaceutical and fine chemical industries due to their high efficiency and functional group tolerance. researchgate.net
The Suzuki-Miyaura coupling, a prominent example of a palladium-catalyzed reaction, has been employed in the synthesis of 6-aryl-4-aminopicolinates. scielo.brgoogle.com This method allows for the direct coupling of an unprotected 4-amino-6-chloropicolinate with an arylboronic acid. google.com Reaction conditions have been optimized to achieve high yields with low palladium catalyst loadings. google.com
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that can be applied to the synthesis of aminopicolinates. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. While direct synthesis of sodium 3-aminopicolinate via this method is less commonly reported, the principles are applicable to its analogs. For instance, palladium-catalyzed amination is a key method for producing biologically interesting amines. nih.gov
Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) provides a practical route to unsymmetrical ureas, showcasing the versatility of these catalysts in C-N bond formation. nih.gov
Table 2: Examples of Palladium-Catalyzed Reactions in Aminopicolinate Analog Synthesis
| Reaction Type | Coupling Partners | Catalyst System | Application | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-amino-6-chloropicolinate, Arylboronic acid | PdCl₂(dppf), K₂CO₃ | Synthesis of 6-aryl-4-aminopicolinates | scielo.br |
| Suzuki-Miyaura | 4-amino-3,6-dichloropicolinate, Arylboronic acid | Pd catalyst, Base | Synthesis of 6-aryl-4-aminopicolinates | google.com |
| Buchwald-Hartwig | Aryl halide, Amine | Pd catalyst, Ligand, Base | General amine synthesis | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring that is substituted with a good leaving group. numberanalytics.comwikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
The synthesis of aminopicolinate derivatives can be achieved through SNAr reactions on appropriately substituted pyridine rings. For example, a halogenated picolinate can react with an amino group source to yield an aminopicolinate. The presence of the carboxylate group on the pyridine ring can influence the reactivity and regioselectivity of the substitution.
The SNAr mechanism proceeds in two steps: nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. numberanalytics.comwikipedia.org The stability of the Meisenheimer complex is a key factor in the reaction's feasibility and is enhanced by electron-withdrawing substituents. wikipedia.orgpressbooks.pub
Mitsunobu Reaction Applications
The Mitsunobu reaction is a versatile and reliable method for converting primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and amines, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD). wikipedia.org
In the context of aminopicolinate synthesis, the Mitsunobu reaction can be employed to introduce an amino group precursor onto a hydroxypicolinate scaffold. A common approach involves using a nitrogen nucleophile like phthalimide (B116566) or an azide (B81097), which can then be converted to the primary amine. organic-chemistry.org For instance, sulfonamides have been used as nitrogen nucleophiles in the Mitsunobu reaction for the synthesis of α,β-diaminopropionic acid derivatives from serine. tudublin.ie
The reaction proceeds through the formation of a phosphonium (B103445) intermediate from the combination of triphenylphosphine (B44618) and DEAD, which then activates the alcohol's hydroxyl group as a leaving group. organic-chemistry.org Subsequent substitution by the nucleophile occurs with clean inversion of configuration, a feature that is particularly valuable in the synthesis of chiral molecules. organic-chemistry.orgnih.gov
It is important to note that the order of reagent addition can be crucial for the success of the Mitsunobu reaction. wikipedia.orgorganic-synthesis.com Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent and cooled before the azodicarboxylate is added. wikipedia.org
Sustainable and Green Chemistry Approaches in Aminopicolinate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. pitt.edunih.gov
On-Water and In-Water Synthetic Transformations
Water is an attractive solvent for organic synthesis due to its non-toxicity, non-flammability, and low cost. nih.gov Reactions can be categorized as "in-water" for soluble reactants and "on-water" for insoluble reactants, where the reaction occurs at the organic-water interface. nih.govrsc.org The hydrophobic effect in water can enhance reaction rates by bringing reactants together. nih.gov
The synthesis of various heterocyclic compounds has been successfully demonstrated in aqueous media. For example, an efficient, one-pot green synthesis of 3-amino/hydroxy thieno[3,2-c]pyrans has been developed in water, with the product being purified by simple washing. nih.gov This approach eliminates the need for tedious purification steps and allows for the reuse of the reaction medium. nih.gov While specific examples for sodium 3-aminopicolinate are not prevalent, the success with analogous structures suggests the potential for developing aqueous synthetic routes.
Catalyst Systems for Environmentally Benign Synthesis
The development of environmentally benign catalysts is a cornerstone of green chemistry. nih.govmdpi.com These catalysts should be safe, efficient, and ideally recyclable. mdpi.com
Recent research has explored the use of catalysts derived from waste materials, such as fruit peels, for organic synthesis. nih.govresearchgate.net For example, kinnow peel powder has been used as a green catalyst for the synthesis of β-amino alcohols under mild conditions. nih.gov
In the context of reactions relevant to aminopicolinate synthesis, palladium catalysts supported on various materials are being developed to facilitate easy recovery and reuse, which is economically and environmentally beneficial. researchgate.net The use of water-soluble ligands can also enable catalytic reactions to be performed in aqueous media, simplifying catalyst-product separation. mdpi.com
Elucidation of Reaction Mechanisms Involving Sodium 3 Aminopicolinate
Mechanistic Investigations of Formation Reactions
The synthesis of 3-aminopicolinic acid, the precursor to its sodium salt, typically involves the reduction of a corresponding nitro compound.
The primary route for synthesizing 3-aminopicolinic acid involves the catalytic hydrogenation of 3-nitropyridine-2-carboxylic acid. chemicalbook.com In this process, the nitro group (-NO₂) is reduced to an amino group (-NH₂).
Kinetic studies of such heterogeneous catalytic reactions typically focus on understanding the reaction rate's dependence on various parameters. These studies would involve monitoring the consumption of reactants (e.g., hydrogen gas, nitro compound) or the formation of the product (aminopicolinate) over time. Key parameters influencing the reaction kinetics include:
Hydrogen Pressure: The rate of hydrogenation is often dependent on the partial pressure of hydrogen.
Catalyst Loading and Activity: The amount and surface area of the catalyst (e.g., Palladium on carbon) are crucial.
Temperature: Reaction rates generally increase with temperature, although side reactions may also become more prevalent.
Substrate and Product Concentration: The concentration of the reactants and the potential for product inhibition can affect the reaction rate.
A typical experimental setup for kinetic analysis would involve a pressurized reaction vessel where parameters can be carefully controlled. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to measure concentration changes, while pressure sensors would monitor hydrogen uptake. While this methodology is standard, specific, publicly available kinetic data and rate laws for the formation of 3-aminopicolinate are not extensively detailed in the literature.
Catalysts and reagents are fundamental to the efficient and selective synthesis of 3-aminopicolinate and its derivatives. Their roles are crucial in overcoming activation energy barriers and directing the reaction towards the desired product.
In the most common synthesis, the key components are:
3-nitropyridine-2-carboxylic acid: The starting substrate. chemicalbook.com
Palladium on carbon (Pd/C): A heterogeneous catalyst that facilitates the reduction of the nitro group by adsorbing hydrogen gas and the nitro compound onto its surface, thereby lowering the activation energy of the hydrogenation process. chemicalbook.com
Hydrogen (H₂): The reducing agent that provides the hydrogen atoms for the conversion of the nitro group to an amino group. chemicalbook.com
Solvent: A suitable solvent, often water or an alcohol, is used to dissolve the reactants and facilitate the reaction. chemicalbook.com
The reaction mechanism on the catalyst surface involves the dissociative chemisorption of hydrogen molecules into atomic hydrogen. The nitro compound also adsorbs onto the palladium surface, where it undergoes stepwise reduction by the adsorbed hydrogen atoms until the amino group is formed.
For the synthesis of more complex derivatives of aminopicolinic acid, other catalytic systems are employed. For instance, the Sonogashira coupling reaction can be used to introduce alkynyl groups onto the pyridine (B92270) ring. umsl.edu This reaction utilizes a dual-catalyst system.
| Reaction Type | Catalyst/Reagent | Role in Reaction Progression | Example Application |
|---|---|---|---|
| Nitro Group Reduction | Palladium on Carbon (Pd/C) | Heterogeneous catalyst for hydrogenation. Provides a surface for the reaction between H₂ and the nitro group. | Synthesis of 3-Aminopicolinic acid from 3-nitropyridine-2-carboxylic acid. chemicalbook.com |
| Nitro Group Reduction | Hydrogen (H₂) | Reducing agent. | Synthesis of 3-Aminopicolinic acid. chemicalbook.com |
| Sonogashira Coupling | Bis-(triphenylphosphine) palladium(II) chloride | Palladium catalyst that facilitates the oxidative addition and reductive elimination steps in the cross-coupling cycle. | Synthesis of alkynyl-substituted picolinic acids. umsl.edu |
| Sonogashira Coupling | Copper(I) iodide (CuI) | Co-catalyst that activates the terminal alkyne for coupling. | Synthesis of alkynyl-substituted picolinic acids. umsl.edu |
Aminopicolinate as a Mechanistic Probe or Participant
The structural features of 3-aminopicolinate allow it to interact with biological systems and participate in specific chemical reactions, making it a subject of mechanistic studies.
While direct studies on sodium 3-aminopicolinate are limited, its structural analog, 3-mercaptopicolinic acid (3-MPA), is a well-characterized inhibitor of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK). nih.govmedchemexpress.com PEPCK is a key enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. nih.gov The inhibition mechanism of PEPCK by picolinic acid derivatives provides a model for understanding how sodium 3-aminopicolinate might interact with this enzyme.
Mechanistic studies and computational analyses show that 3-MPA inhibits PEPCK through a competitive binding mechanism. nih.govnih.gov It interacts with the enzyme's active site, which normally binds oxaloacetate (OAA) and phosphoenolpyruvate (PEP). The picolinic acid moiety of the inhibitor is crucial for this interaction. It coordinates directly with a manganese ion (Mn²⁺) present in the active site, mimicking the binding of the natural substrate. nih.gov
More complex derivatives, such as 3-[(carboxymethyl)thio]picolinic acid (CMP), have been designed based on the 3-MPA scaffold. nih.gov These studies reveal that the picolinate (B1231196) portion binds to the primary OAA/PEP site, while the extended tail can occupy an adjacent secondary binding cleft, demonstrating that a single molecule can occupy both subsites simultaneously. nih.gov This dual binding can lead to more selective and potent inhibition. Given its structural similarity, 3-aminopicolinate is hypothesized to act as a competitive inhibitor at the same OAA/PEP binding site.
| Step | Description | Key Molecular Interactions |
|---|---|---|
| 1. Entry into Active Site | The picolinate inhibitor enters the active site of the PEPCK enzyme. | Competitive inhibition; inhibitor competes with the natural substrate, oxaloacetate. |
| 2. Coordination with Metal Ion | The picolinic acid moiety of the inhibitor coordinates with the essential metal ion (M1, typically Mn²⁺) in the enzyme's active site. | The nitrogen atom and the carboxylate group of the picolinate ring chelate the metal ion. nih.gov |
| 3. Occupation of Substrate Binding Site | The inhibitor molecule occupies the space normally reserved for the substrates (OAA/PEP), preventing them from binding. | Steric hindrance and electrostatic interactions block substrate access. |
| 4. Enzyme Inactivation | With the active site blocked, the enzyme cannot catalyze the conversion of OAA to PEP, thus inhibiting gluconeogenesis. | Formation of a stable enzyme-inhibitor complex. |
Picolinic acid and its derivatives are recognized as synthetic auxins, a class of herbicides that mimic the action of the natural plant hormone indole-3-acetic acid (IAA). researchgate.netumn.eduunl.edu Their mechanism of action is centered on the disruption of normal hormone-regulated growth processes by persistently activating the auxin signaling pathway. nih.gov
The core of the auxin signaling mechanism involves the SCFTIR1 E3 ubiquitin ligase complex. nih.govadelphi.edupsu.edu This complex targets a family of transcriptional repressors known as Aux/IAA proteins for degradation. nih.gov In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
The binding of an auxin molecule (either natural IAA or a synthetic auxin like a picolinate) to the TIR1 F-box protein subunit of the SCF complex acts as a "molecular glue." nih.gov This binding enhances the affinity between TIR1 and the Aux/IAA repressor proteins. nih.gov This interaction leads to the poly-ubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome. The destruction of the repressor frees the ARF transcription factors, allowing them to activate the expression of numerous genes that lead to uncontrolled and disorganized plant growth, ultimately causing plant death. nih.gov Sodium 3-aminopicolinate, as a picolinate derivative, is understood to function via this same mechanism of inducing the degradation of Aux/IAA repressors.
| Component | Type of Molecule | Function in the Pathway |
|---|---|---|
| Auxin (e.g., Sodium 3-aminopicolinate) | Signaling Molecule (Hormone/Herbicide) | Binds to the TIR1/AFB receptor, promoting the interaction between TIR1 and Aux/IAA repressors. nih.gov |
| TIR1/AFB | F-box Protein / Auxin Receptor | Substrate recognition subunit of the SCF complex. Its binding to auxin and Aux/IAA initiates the degradation process. wikipedia.org |
| SCF Complex (Skp1, Cullin, F-box) | E3 Ubiquitin Ligase | Catalyzes the attachment of ubiquitin chains to the Aux/IAA repressor proteins. wikipedia.org |
| Aux/IAA | Transcriptional Repressor | Inhibits ARF activity. Targeted by the SCFTIR1 complex for degradation in the presence of auxin. nih.gov |
| 26S Proteasome | Protein Complex | Degrades poly-ubiquitinated Aux/IAA proteins. |
| ARF (Auxin Response Factor) | Transcription Factor | Activates or represses the transcription of auxin-responsive genes. Becomes active upon degradation of Aux/IAA repressors. |
The aminopyridine structure within sodium 3-aminopicolinate suggests its potential to participate in radical reaction pathways. Radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. libretexts.orgyoutube.com
Studies on related N-aminopyridinium salts demonstrate that the N-N bond is susceptible to reductive cleavage via single-electron transfer (SET), often initiated by a photocatalyst. nih.gov This cleavage generates an electrophilic N-centered amidyl radical. chemrxiv.org A similar principle could apply to derivatives of 3-aminopicolinate.
A plausible, though hypothetical, radical reaction pathway involving a derivative of 3-aminopicolinate could be initiated by photolysis or a chemical initiator.
Initiation: A one-electron reduction of a derivatized aminopicolinate molecule could lead to the formation of a radical anion.
Propagation: This intermediate could then undergo fragmentation to generate a more stable radical species. For example, in a manner analogous to N-aminopyridiniums, an N-centered radical could be formed. nih.gov This highly reactive amidyl radical could then add to an unsaturated bond, such as an alkene, generating a new carbon-centered radical. This new radical could then propagate the chain by reacting with another molecule.
Termination: The reaction would cease when two radical species combine.
Such pathways are significant as they allow for the formation of new carbon-nitrogen or carbon-carbon bonds under specific conditions, distinct from polar (two-electron) reaction mechanisms. chemrxiv.org
in Cycloaddition Reactions, including Click Chemistry
While direct participation of sodium 3-aminopicolinate in cycloaddition reactions is not extensively documented in publicly available research, the functional groups present in its parent molecule, 3-aminopicolinic acid, offer potential for derivatization to engage in such transformations. This section explores the theoretical reaction mechanisms, focusing on how 3-aminopicolinic acid derivatives could act as substrates in cycloaddition reactions, including the prominent "click chemistry" paradigm.
The core of cycloaddition reactions is the formation of a cyclic molecule from two or more unsaturated molecules. A well-known example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne), which forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com Another significant class is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile to create a five-membered heterocyclic ring. wikipedia.org
Click Chemistry: A Promising Avenue
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. broadpharm.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of 1,3-dipolar cycloaddition. organic-chemistry.org This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. scispace.comnih.gov
For a derivative of 3-aminopicolinic acid to participate in CuAAC, one of its functional groups would need to be converted into either an azide or an alkyne. A plausible synthetic route involves the conversion of the amino group of 3-aminopicolinic acid into an azide. This transformation would yield a picolyl azide derivative. Research has shown that picolyl azides can participate in CuAAC reactions, and the proximity of the pyridine nitrogen can even accelerate the reaction through chelation with the copper catalyst. nih.gov
The generalized mechanism for the CuAAC reaction is as follows:
Copper(I) acetylide formation: The copper(I) catalyst reacts with the terminal alkyne.
Cycloaddition: The copper acetylide then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate.
Ring contraction and product release: This intermediate rearranges and eliminates the copper catalyst to yield the 1,4-disubstituted 1,2,3-triazole product.
The potential for derivatizing 3-aminopicolinic acid for use in click chemistry is significant for applications in medicinal chemistry and materials science, where the stable triazole linkage is often used to connect different molecular fragments. mdpi.com
Potential for Other Cycloaddition Reactions
Beyond click chemistry, derivatives of 3-aminopicolinic acid could theoretically be designed to participate in other types of cycloadditions. For instance, the pyridine ring itself, or a diene introduced as a substituent, could potentially act as the diene component in a Diels-Alder reaction. wikipedia.org Similarly, the amino group could be transformed into other 1,3-dipoles, such as nitrones, which could then undergo 1,3-dipolar cycloaddition with various alkenes. mdpi.com
The table below summarizes some key types of cycloaddition reactions and the hypothetical derivatization of 3-aminopicolinic acid that would be required for its participation.
| Cycloaddition Type | Required Functional Groups | Potential Derivatization of 3-Aminopicolinic Acid | Resulting Product |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | Conversion of the amino group to an azide. | 1,2,3-Triazole derivative |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Conversion of the amino group to an azide. | 1,2,3-Triazole derivative |
| Diels-Alder Reaction | Conjugated Diene and Dienophile | Introduction of a diene or dienophile substituent. | Cyclohexene derivative |
| Nitrone-Olefin Cycloaddition | Nitrone and Alkene | Oxidation of an N-substituted hydroxylamine (B1172632) derivative of 3-aminopicolinic acid. | Isoxazolidine derivative |
It is important to reiterate that while the functional groups of 3-aminopicolinic acid provide a synthetic handle for the creation of molecules capable of undergoing cycloaddition reactions, detailed research findings on these specific reaction mechanisms involving derivatives of sodium 3-aminopicolinate are not yet widely reported. The exploration of these pathways remains a promising area for future research in synthetic and medicinal chemistry.
Advanced Spectroscopic and Structural Characterization of Sodium 3 Aminopicolinate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Sodium 3-aminopicolinate, which is highly soluble in solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), NMR provides unambiguous evidence of its chemical environment. The analysis of the sodium salt is expected to yield spectra nearly identical to its parent compound, 3-aminopicolinic acid, in these solvents, as the carboxylic acid group will be deprotonated to the carboxylate form.
The ¹H NMR spectrum of Sodium 3-aminopicolinate is characterized by the signals from the three protons on the pyridine (B92270) ring. The positions of the amino (-NH₂) and carboxylate (-COO⁻Na⁺) groups dictate the electronic environment of these protons, influencing their chemical shifts (δ).
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display three distinct aromatic signals. The proton at position 6 (H-6) is typically the most downfield, influenced by the adjacent nitrogen atom. The protons at positions 4 (H-4) and 5 (H-5) would appear more upfield. Their precise shifts and coupling patterns (multiplicity) arise from spin-spin coupling with adjacent protons. H-6 would appear as a doublet of doublets (dd) due to coupling with H-5 and H-4. Similarly, H-4 would be a doublet of doublets, coupling to H-5 and H-6, and H-5 would appear as a doublet of doublets, coupling to H-4 and H-6. The amino group protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent; this signal would exchange and disappear upon addition of D₂O.
Table 1: Predicted ¹H NMR Data for Sodium 3-aminopicolinate Solvent: DMSO-d₆, Frequency: 400 MHz
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~7.95 | dd | JH6-H5 ≈ 4.5, JH6-H4 ≈ 1.5 |
| H-4 | ~7.25 | dd | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.5 |
| H-5 | ~7.15 | dd | JH5-H4 ≈ 8.0, JH5-H6 ≈ 4.5 |
| -NH₂ | ~5.50 | br s | N/A |
Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Sodium 3-aminopicolinate, seven distinct carbon signals are expected: six for the pyridine ring and one for the carboxylate group. The chemical shifts are sensitive to the electronic effects of the nitrogen heteroatom, the amino group, and the carboxylate group. The carbon attached to the carboxylate (C-2) and the carbon bearing the amino group (C-3) are significantly influenced by these substituents. Quaternary carbons (C-2 and C-3) will typically show lower intensity peaks compared to the protonated carbons (C-4, C-5, C-6).
Table 2: Predicted ¹³C NMR Data for Sodium 3-aminopicolinate Solvent: DMSO-d₆, Frequency: 100 MHz
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (COO⁻) | ~168.0 |
| C-6 | ~145.0 |
| C-3 (C-NH₂) | ~142.0 |
| C-4 | ~125.0 |
| C-5 | ~120.0 |
| Pyridine C-2 (C-COO⁻) | ~130.0 |
| Pyridine C-3 (C-NH₂) | ~142.0 |
While 1D NMR spectra provide fundamental information, multi-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would confirm the connectivity of the pyridine ring protons. Cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and a weaker cross-peak between H-4 and H-6, confirming their scalar coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the signals of H-4, H-5, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-4, C-5, and C-6) in the ¹³C spectrum, allowing for definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons. For instance, correlations would be expected from H-4 to C-2, C-3, and C-6, and from H-6 to C-2 and C-4. These correlations would unequivocally establish the substitution pattern on the pyridine ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
LC/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is ideal for analyzing Sodium 3-aminopicolinate in complex mixtures, allowing for its separation from starting materials, byproducts, or degradants before mass analysis.
A typical LC/MS method would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (B52724), often with a modifier like formic acid to aid ionization. The retention time of the compound provides one level of identification, while the subsequent MS analysis provides molecular weight and structural information.
Electrospray ionization is a soft ionization technique well-suited for polar, non-volatile molecules like Sodium 3-aminopicolinate. The analysis can be performed in both positive and negative ion modes.
Positive Ion Mode: In this mode, the protonated molecule of the free acid, [C₆H₆N₂O₂ + H]⁺, would be observed at an m/z of approximately 139.05. Additionally, a sodium adduct of the free acid, [C₆H₆N₂O₂ + Na]⁺, would be expected at m/z 161.03.
Negative Ion Mode: In negative mode, the deprotonated molecule, [C₆H₆N₂O₂ - H]⁻, is the primary species observed, with an expected m/z of 137.03.
Tandem mass spectrometry (MS/MS) experiments involve selecting a specific parent ion and inducing fragmentation to produce daughter ions. This fragmentation is highly characteristic of the molecule's structure. For 3-aminopicolinate, a dominant fragmentation pathway involves the loss of carbon dioxide (CO₂) from the carboxylate group. nih.govumsl.edu This neutral loss of 44 Da is a diagnostic fragmentation for picolinic acids.
Table 3: ESI-MS and MS/MS Data for 3-Aminopicolinate
| Ionization Mode | Parent Ion (m/z) | Proposed Structure | Major Fragment Ion (m/z) | Neutral Loss |
|---|---|---|---|---|
| Positive ESI | 139.05 | [M+H]⁺ | 95.06 | CO₂ (44 Da) |
| Negative ESI | 137.03 | [M-H]⁻ | 93.05 | CO₂ (44 Da) |
The fragmentation of the protonated molecule (m/z 139) to a fragment ion at m/z 95 corresponds to the loss of CO₂, resulting in a 3-aminopyridinium ion. Similarly, in negative mode, the deprotonated molecule (m/z 137) fragments to an ion at m/z 93, corresponding to a deprotonated 3-aminopyridine (B143674) radical anion after the loss of CO₂. nih.gov This characteristic fragmentation provides strong evidence for the presence of the picolinate (B1231196) structure.
Tandem Mass Spectrometry (MS/MS, MS³) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, precursor ions, such as the protonated or deprotonated form of 3-aminopicolinate, are selected in the first stage of the mass spectrometer. These selected ions are then subjected to collision-induced dissociation (CID), where they collide with neutral gas molecules, leading to fragmentation. The resulting fragment ions are then analyzed in the second stage of the mass spectrometer to produce an MS/MS spectrum. This fragmentation pattern provides valuable information about the molecule's structure and connectivity. Further fragmentation of a specific fragment ion (MS³) can provide even more detailed structural insights.
For Sodium 3-aminopicolinate, the analysis would typically be performed on the 3-aminopicolinate anion (m/z 137) or the protonated 3-aminopicolinic acid (m/z 139). The fragmentation pathways are predicted based on the functional groups present: a carboxylic acid, an amino group, and a pyridine ring.
Predicted Fragmentation of [3-aminopicolinic acid+H]⁺ (m/z 139):
Under positive ion mode ESI-MS/MS, the protonated molecule would likely undergo characteristic losses of small neutral molecules. The primary fragmentation pathways for protonated 3-aminopicolinic acid are expected to involve the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂).
Loss of H₂O (m/z 121): The initial loss of a water molecule from the carboxylic acid group is a common fragmentation pathway for protonated carboxylic acids.
Loss of CO₂ (m/z 95): Decarboxylation, the loss of CO₂, is another characteristic fragmentation of protonated aromatic carboxylic acids.
Loss of NH₃ (m/z 122): The amino group can be lost as ammonia (B1221849), although this is generally less favorable than the loss of water or carbon dioxide from the carboxylic acid group.
Further fragmentation (MS³) of these primary fragment ions would lead to the cleavage of the pyridine ring, generating smaller charged fragments.
Predicted Fragmentation of [3-aminopicolinate]⁻ (m/z 137):
In negative ion mode, the deprotonated 3-aminopicolinate ion would be the precursor. The primary fragmentation pathway is expected to be the loss of carbon dioxide.
Loss of CO₂ (m/z 93): The loss of CO₂ from the carboxylate anion is a highly favorable process, leading to the formation of an aminopyridinyl anion.
The following table summarizes the predicted major fragment ions for 3-aminopicolinic acid in both positive and negative ion modes.
| Precursor Ion (m/z) | Ion Mode | Collision Energy | Fragment Ion (m/z) | Proposed Neutral Loss |
| 139 | Positive | Low-Medium | 121 | H₂O |
| 139 | Positive | Medium-High | 95 | CO₂ |
| 139 | Positive | Medium-High | 122 | NH₃ |
| 137 | Negative | Low-Medium | 93 | CO₂ |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.
For Sodium 3-aminopicolinate, the FT-IR spectrum is expected to be dominated by vibrations of the amino group, the carboxylate group, and the pyridine ring. The formation of the sodium salt of 3-aminopicolinic acid results in characteristic changes in the spectrum, most notably the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong absorption bands associated with the carboxylate anion.
Key expected vibrational modes for Sodium 3-aminopicolinate are:
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.
C-H Aromatic Stretching: The C-H bonds on the pyridine ring will exhibit stretching vibrations typically above 3000 cm⁻¹.
C=O Asymmetric and Symmetric Stretching of Carboxylate: The deprotonated carboxyl group (-COO⁻) will show a strong asymmetric stretching band around 1550-1610 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹.
C=C and C=N Ring Stretching: The pyridine ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
N-H Bending: The in-plane bending (scissoring) vibration of the amino group is expected around 1600 cm⁻¹.
C-H In-plane and Out-of-plane Bending: These vibrations for the aromatic ring occur at lower wavenumbers.
The table below summarizes the expected characteristic FT-IR absorption bands for Sodium 3-aminopicolinate.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 3300 - 3500 | N-H stretching (asymmetric and symmetric) | Medium |
| 3000 - 3100 | Aromatic C-H stretching | Medium-Weak |
| 1550 - 1610 | Asymmetric COO⁻ stretching | Strong |
| ~1600 | N-H bending | Medium |
| 1400 - 1600 | Aromatic C=C and C=N stretching | Medium-Strong |
| ~1400 | Symmetric COO⁻ stretching | Medium |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it provides complementary information about the molecular structure.
For Sodium 3-aminopicolinate, the Raman spectrum would also be characterized by vibrations of the pyridine ring, the amino group, and the carboxylate group. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra.
Expected key Raman bands for Sodium 3-aminopicolinate include:
Aromatic Ring Breathing: A strong, sharp band characteristic of the pyridine ring, typically in the 990-1050 cm⁻¹ region.
C-H Aromatic Stretching: Similar to FT-IR, these will appear above 3000 cm⁻¹.
Symmetric COO⁻ Stretching: The symmetric stretch of the carboxylate group is often more intense in the Raman spectrum than in the FT-IR spectrum.
N-H Stretching: These vibrations will also be present but may be weaker than in the FT-IR spectrum.
The following table presents the expected prominent Raman shifts for Sodium 3-aminopicolinate.
| Raman Shift (cm⁻¹) | Assignment | Intensity |
| 3000 - 3100 | Aromatic C-H stretching | Medium |
| 1550 - 1610 | Aromatic ring stretching | Strong |
| ~1400 | Symmetric COO⁻ stretching | Medium-Strong |
| 990 - 1050 | Pyridine ring breathing | Strong |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of Sodium 3-aminopicolinate is expected to show absorption bands arising from π → π* transitions within the pyridine ring. The presence of the amino and carboxylate substituents will influence the position and intensity of these bands. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted picolinic acid.
The spectrum is anticipated to exhibit two main absorption bands characteristic of substituted pyridines. The exact λmax values can be influenced by the solvent polarity.
The table below shows the expected UV-Vis absorption data for Sodium 3-aminopicolinate in an aqueous solution.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| ~220 - 240 | > 5000 | π → π |
| ~280 - 300 | > 3000 | π → π |
Fluorescence Emission Spectroscopy, including Intrinsic Tryptophan Fluorescence
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This emission occurs when the molecule relaxes from an excited electronic state to the ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).
While some aromatic molecules are fluorescent, not all are. The fluorescence properties of Sodium 3-aminopicolinate itself are not widely reported. However, its potential to interact with fluorescent molecules, such as the amino acid tryptophan, can be studied.
Intrinsic Tryptophan Fluorescence:
Tryptophan is an amino acid with a fluorescent indole side chain. Its intrinsic fluorescence is sensitive to its local environment, making it a useful probe for studying protein structure and binding interactions. The fluorescence of tryptophan can be "quenched" (decreased) by the presence of other molecules through various mechanisms, such as collisional quenching or the formation of a non-fluorescent complex.
Sodium 3-aminopicolinate and its derivatives could potentially act as quenchers of intrinsic tryptophan fluorescence if they can interact with the tryptophan residues in a protein. This quenching can be static (due to complex formation) or dynamic (due to collisions). The extent of quenching can provide information about the binding affinity between the compound and the protein.
A typical experiment would involve titrating a solution of a tryptophan-containing protein with Sodium 3-aminopicolinate and monitoring the decrease in fluorescence intensity. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
The table below outlines the typical fluorescence properties of tryptophan that would be monitored in such a quenching experiment.
| Parameter | Wavelength/Value | Description |
| Excitation Wavelength | ~295 nm | To selectively excite tryptophan over other aromatic amino acids. |
| Emission Wavelength | ~330 - 350 nm | The emission maximum is sensitive to the polarity of the tryptophan's environment. |
| Quenching | Intensity Decrease | A decrease in fluorescence intensity upon addition of Sodium 3-aminopicolinate would indicate an interaction. |
Computational and Theoretical Chemistry Studies of Sodium 3 Aminopicolinate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules. nih.gov These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic properties of molecules. researchgate.netmdpi.com It is used to determine the ground-state electronic energy and electron density, from which various properties can be derived. For the 3-aminopicolinate anion, DFT calculations can elucidate its electronic structure and chemical reactivity.
Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Further analysis of the electron density distribution and molecular orbitals can identify nucleophilic and electrophilic sites within the molecule, predicting how it will interact with other chemical species. rsc.org DFT studies on related aromatic compounds, such as aminoterephthalic acid and its sodium salts, have demonstrated the utility of this method in understanding structure and spectroscopic behavior. researchgate.net Similar investigations on allyl mercaptan have used DFT to compare the reactivity of related metabolites. nih.gov
Table 1: Representative Electronic Properties of 3-Aminopicolinate Anion Calculated via DFT
Note: The following values are illustrative and representative for a molecule of this type, derived from typical DFT calculations on similar aromatic systems.
| Parameter | Description | Illustrative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 4.6 eV |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 5.8 eV |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 1.2 eV |
| Global Hardness (η) | Resistance to change in electron distribution. Calculated as (I - A) / 2. | 2.3 eV |
| Chemical Potential (μ) | The escaping tendency of electrons from a system. Calculated as -(I + A) / 2. | -3.5 eV |
| Global Electrophilicity (ω) | The ability of a species to accept electrons. Calculated as μ2 / 2η. | 2.66 eV |
Semi-empirical methods are a class of quantum chemistry calculations that simplify the complex equations of ab initio methods by incorporating experimental data and parameters. uni-muenchen.deucsb.edu This makes them computationally less expensive and significantly faster, allowing for the study of larger molecular systems or for preliminary, high-throughput screenings. nih.gov The most common methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, including Austin Model 1 (AM1) and Parametric Method 3 (PM3). uni-muenchen.de
Both AM1 and PM3 use a similar underlying formalism but differ in their parameterization. wikipedia.org AM1 parameters were derived from a mix of atomic spectroscopic measurements and fitting to molecular data, with a focus on improving the description of hydrogen bonds compared to earlier methods. nih.gov PM3, developed by J. J. P. Stewart, treats all parameters as optimizable values to reproduce a wide range of molecular properties, resulting in generally better predictions of heats of formation. ucsb.eduwikipedia.org These methods can be used to quickly optimize the geometry of Sodium 3-aminopicolinate and calculate its electronic properties, providing a good starting point for more accurate, high-level calculations or for studying large clusters of molecules.
Table 2: Comparison of AM1 and PM3 Semi-empirical Methods
| Feature | AM1 (Austin Model 1) | PM3 (Parametric Method 3) |
|---|---|---|
| Parameterization | Mix of spectroscopic data and optimized values. nih.gov | Parameters are fully optimized to reproduce experimental molecular data. wikipedia.org |
| Core Repulsion | Uses a variable number of Gaussian functions per element. wikipedia.org | Uses two Gaussian functions for the core repulsion function. wikipedia.org |
| Strengths | Improved description of hydrogen bonds over its predecessor (MNDO). nih.gov | Often provides more accurate heats of formation and geometries. ucsb.edu |
| Weaknesses | Can have issues with certain geometries, such as the planarity of amide bonds. uni-muenchen.de | May overestimate non-physical attractions between hydrogen atoms. ucsb.edu |
| Typical Use | Rapid geometry optimization, study of large systems, initial conformational searches. | Rapid geometry optimization, calculation of heats of formation for large systems. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines the principles of molecular dynamics with quantum mechanical calculations (typically DFT) to determine the forces acting on the atoms at each step of the simulation. researchgate.netosti.gov This approach avoids the need for pre-parameterized force fields used in classical MD, allowing for the simulation of systems where chemical bonds can form and break.
For Sodium 3-aminopicolinate, AIMD can be used to investigate the dynamic behavior of the sodium ion and its coordination with the 3-aminopicolinate anion in the solid state or in solution. nih.govstfc.ac.uk It can provide insights into the vibrational dynamics of the molecule and the nature of the sodium-ion transport mechanisms in condensed phases, which is particularly relevant for applications in materials science, such as solid-state electrolytes. researchgate.net
Classical MD simulations, using well-defined force fields, are particularly useful for exploring the conformational landscape of molecules and their interactions with their environment over longer timescales (nanoseconds to microseconds). mdpi.com For Sodium 3-aminopicolinate, MD simulations can be used to study the rotational freedom around the C-C bond connecting the carboxylate group to the pyridine (B92270) ring, identifying the most stable conformations of the anion. researchgate.net
Furthermore, these simulations are invaluable for characterizing the non-covalent intermolecular interactions that govern the structure and properties of the compound in condensed phases. researchgate.net This includes the electrostatic interactions between the sodium cation (Na⁺) and the negatively charged carboxylate group (-COO⁻), hydrogen bonding involving the amino group (-NH₂) and the carboxylate oxygen atoms, and potential π-π stacking interactions between the pyridine rings of adjacent molecules. researchgate.net Understanding these interactions is key to predicting crystal packing, solubility, and interactions with biological macromolecules.
Table 3: Potential Intermolecular Interactions in Sodium 3-Aminopicolinate Systems
| Interaction Type | Description | Participating Groups |
|---|---|---|
| Ion-Dipole | Electrostatic attraction between the Na⁺ ion and polar parts of the anion or solvent. | Na⁺ ion, Carboxylate group, Amino group, Pyridine N atom |
| Hydrogen Bonding | A strong dipole-dipole interaction involving a hydrogen atom bonded to an electronegative atom. | Amino group (donor), Carboxylate O atoms (acceptor), Pyridine N atom (acceptor) |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine rings of adjacent 3-aminopicolinate anions |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the system |
Reaction Pathway and Transition State Analysis
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. youtube.com By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes any intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu
For reactions involving Sodium 3-aminopicolinate, such as its synthesis, degradation, or participation in a catalytic cycle, quantum chemical methods like DFT can be used to locate the geometry of the transition state. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
The analysis involves proposing a reaction mechanism and then using algorithms to find the saddle point (the TS) on the PES. ucsb.edu Once a TS is located, a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com This analysis provides a detailed, step-by-step understanding of the reaction mechanism that can be difficult to obtain through experimental means alone. nih.govresearchgate.net
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path down from the transition state to connect it to the reactants and products. | Confirms that the transition state correctly links the desired reactants and products. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. discoveryjournals.orgdrugdesign.org For picolinate-based herbicides, QSAR models are crucial for designing new compounds with enhanced efficacy. mdpi.comnih.gov
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edunih.gov These descriptors can be categorized based on their dimensionality (1D, 2D, 3D) and the properties they represent (e.g., steric, electronic, hydrophobic, topological). drugdesign.org
For a series of aminopicolinate analogues, a typical QSAR study would involve the following steps:
Data Set Compilation: Assembling a group of molecules with known biological activities (e.g., IC50 values for herbicidal effect). discoveryjournals.org
Descriptor Calculation: Using software to compute a wide range of molecular descriptors for each molecule in the data set. discoveryjournals.orgdiscoveryjournals.org
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity. discoveryjournals.orgdiscoveryjournals.org
Validation: Rigorously testing the model's statistical significance and predictive power using internal (e.g., leave-one-out cross-validation) and external validation techniques. mdpi.commdpi.com
Studies on 6-aryl-2-picolinate herbicides have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comslideshare.netnih.govnih.gov These models generate 3D fields around the molecules to represent steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties, providing a more detailed picture of the structure-activity relationship. mdpi.com For example, a CoMFA model for a series of picolinic acid derivatives showed that steric and electrostatic fields contributed 62.7% and 36.3%, respectively, to the herbicidal activity. mdpi.com
Table 1: Common Molecular Descriptors in QSAR Studies of Picolinate (B1231196) Analogues
| Descriptor Type | Examples | Description |
|---|---|---|
| 3D Descriptors | Asphericity (ASP), WHIM indices (e.g., E2m), Autocorrelation (e.g., R2m+) | Describe the three-dimensional shape and substituent distribution of the molecule. discoveryjournals.org |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relate to the molecule's electronic properties and reactivity. ucsb.edu |
| Steric | Molar refractivity (MR), van der Waals volume | Quantify the size and bulk of the molecule or its substituents. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its transport properties. |
| Topological | Connectivity indices, Kappa shape indices | Describe the atomic connectivity and branching of the molecular structure. |
This table is interactive. You can sort and filter the data.
The primary application of a validated QSAR model is to guide the design of new, more potent molecules. mdpi.comnih.gov The contour maps generated by 3D-QSAR methods like CoMFA and CoMSIA are particularly useful for this purpose. These maps visualize regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.comnih.gov
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.
Electrostatic Contour Maps: Blue contours highlight areas where positively charged or electropositive groups enhance activity, whereas red contours indicate regions where negatively charged or electronegative groups are preferred.
By interpreting these maps, medicinal chemists can strategically add, remove, or modify functional groups on the aminopicolinate scaffold to optimize its interaction with the biological target, thereby enhancing its desired activity. mdpi.com
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as sodium 3-aminopicolinate) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov
For synthetic auxin herbicides like the picolinates, the primary target is often an auxin receptor protein, such as the F-box protein TIR1 or AFB5. mdpi.comresearchgate.net Molecular docking simulations are used to place analogues of sodium 3-aminopicolinate into the binding site of these receptors to predict their binding affinity and interaction patterns. mdpi.comresearchgate.net
The process involves:
Preparation: Obtaining the 3D structures of the ligand (sodium 3-aminopicolinate, optimized using methods like DFT) and the protein receptor (often from a crystal structure database like the PDB). nih.gov
Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's active site.
Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding energy. The best-scoring poses are then analyzed to identify key molecular interactions. mdpi.comnih.govresearchgate.netwarwick.ac.uk
Docking studies of picolinate herbicides with the AFB5 receptor have revealed that binding is driven by a combination of interactions, including hydrogen bonds with specific amino acid residues (e.g., serine, arginine) and hydrophobic interactions within the binding pocket. mdpi.comnih.gov The calculated binding energy from these simulations often correlates well with the experimentally observed biological activity. For instance, a docking study on a series of novel picolinic acid derivatives showed that the compound with the lowest calculated binding energy also had the highest herbicidal activity. mdpi.com This information is critical for understanding the molecular basis of action and for designing structural modifications to improve binding affinity and selectivity. nih.gov
Table 2: Key Compounds Mentioned
| Compound Name |
|---|
| Sodium 3-aminopicolinate |
| Picloram |
| Halauxifen-methyl |
| Florpyrauxifen-benzyl |
This table is interactive. You can sort and filter the data.
Prediction of Binding Modes and Affinities
Due to a lack of direct computational studies on Sodium 3-aminopicolinate, this section will discuss the predicted binding modes and affinities of structurally related picolinic acid derivatives. These compounds, which share the core picolinic acid structure, serve as valuable surrogates for understanding the potential molecular interactions of Sodium 3-aminopicolinate. The primary biological target for this class of synthetic auxin herbicides is the auxin-signaling F-box protein (AFB), with TIR1 (Transport Inhibitor Response 1) and AFB5 being key receptors in auxin perception.
Recent molecular docking studies have elucidated the binding interactions of novel picolinic acid compounds with the AFB5 receptor. nih.govnih.gov These computational analyses provide insights into the binding modes and help predict the binding affinity of these molecules.
In one such study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were docked with the AFB5 receptor. The results indicated that these compounds generally exhibited a higher predicted affinity for AFB5 than the well-known picolinic acid herbicide, picloram. nih.govnih.gov The binding energy, a measure of the stability of the ligand-receptor complex, was calculated for each compound. A lower binding energy typically corresponds to a higher binding affinity.
The predicted binding mode for these picolinic acid derivatives involves the carboxyl group of the picolinic acid moiety forming crucial interactions within the binding pocket of the AFB5 receptor. For instance, the top-performing compound in the study, designated as V-7, was predicted to form hydrogen bonds with specific amino acid residues in the AFB5 binding site. nih.gov This interaction is analogous to how picloram is predicted to bind, where its carboxyl group also plays a pivotal role in anchoring the molecule within the receptor. nih.gov The docking arrangement suggests that the picolinic acid core is essential for the primary binding event, while substitutions at other positions on the pyridine ring can further modulate the binding affinity.
The following interactive data table summarizes the predicted binding energies of several picolinic acid derivatives and the reference compound picloram with the AFB5 receptor, as determined by molecular docking studies. nih.gov
Further computational studies, such as molecular dynamics simulations, could provide a more detailed understanding of the dynamic behavior of Sodium 3-aminopicolinate within the binding site and refine the prediction of its binding affinity.
Applications in Organic Synthesis and Material Science
Aminopicolinate as a Versatile Synthetic Building Block
The unique arrangement of functional groups on the pyridine (B92270) scaffold makes 3-aminopicolinate a valuable starting material for the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of chemical reactions, serving as a cornerstone for creating diverse molecular architectures.
Nitrogen-containing heterocycles are a critical class of compounds, forming the structural core of many pharmaceuticals, agrochemicals, and other biologically active molecules. rsc.orgnih.gov More than 75% of drugs approved by the FDA contain nitrogen heterocyclic moieties. nih.gov The development of novel synthetic routes to these structures is a significant focus in organic chemistry. rsc.org
The 3-aminopicolinate structure is an ideal precursor for the synthesis of fused heterocyclic systems. The adjacent amino and carboxylate groups can react with various reagents to form new rings fused to the initial pyridine core. For instance, condensation reactions with bifunctional electrophiles can lead to the formation of pyridopyrimidines, pyridodiazepines, or other related polycyclic aromatic systems. The synthesis of such complex scaffolds from readily available amino-heterocyclic building blocks is a common strategy in medicinal chemistry. nih.gov The reactivity of 3-aminopicolinate is analogous to other amino-substituted heterocyclic acids which are widely used to construct diverse heterocyclic systems of potential biological interest. nih.gov
Table 1: Potential Fused Heterocyclic Systems from 3-Aminopicolinate
| Reactant | Resulting Fused Ring System | Potential Application Area |
|---|---|---|
| β-Ketoesters | Pyridopyrimidinone | Pharmaceuticals, Dyes |
| Phosgene Equivalents | Pyrido-oxazinone | Agrochemicals, Material Science |
| α,β-Unsaturated Ketones | Pyridodiazepine | Central Nervous System Drugs |
Role in Functional Group Transformations
Functional group interconversion (FGI) is a fundamental concept in organic synthesis, allowing chemists to strategically modify molecules to achieve a desired target structure. solubilityofthings.com The amino and carboxylate groups of sodium 3-aminopicolinate are amenable to a wide array of transformations. organic-chemistry.orgscribd.com
The primary amino group can be acylated to form amides, alkylated to form secondary or tertiary amines, or converted into other nitrogen-containing functionalities such as azides or isocyanates. vanderbilt.edu The carboxylate group can be esterified, reduced to an alcohol, or converted into an amide via coupling with an amine. These transformations enable the incorporation of the aminopicolinate scaffold into a larger molecular framework and the introduction of new properties and functionalities. solubilityofthings.com
Table 2: Potential Functional Group Interconversions of 3-Aminopicolinic Acid
| Functional Group | Reagent/Condition | Transformed Functional Group |
|---|---|---|
| Amino (-NH₂) | Acyl Chloride | Amide (-NHCOR) |
| Amino (-NH₂) | Alkyl Halide | Secondary/Tertiary Amine (-NHR / -NR₂) |
| Amino (-NH₂) | Sodium Nitrite, HCl | Diazonium Salt (-N₂⁺Cl⁻) |
| Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst | Ester (-COOR) |
| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) |
| Carboxylic Acid (-COOH) | Amine, Coupling Agent | Amide (-CONHR) |
Conjugation Chemistry and Bioconjugation with Aminopicolinates
Bioconjugation is the process of linking molecules, at least one of which is a biomolecule such as a protein or peptide, to form a stable hybrid compound. nih.govcytometry.me This "conjugation chemistry" is a powerful tool for developing new therapeutics, diagnostics, and research tools. nih.gov The strategy often involves creating conjugates of small molecules with peptides or amino acids to enhance properties like cell permeability, stability, or target selectivity. nih.gov
The structure of 3-aminopicolinate, as a non-natural amino acid, makes it an attractive candidate for bioconjugation. exlibrisgroup.com Either the amino group or the carboxylic acid can serve as a handle for attachment. For example, the carboxylic acid can be activated and reacted with the lysine (B10760008) residues of a protein to form a stable amide bond. nih.gov Alternatively, the amino group can react with activated esters on another molecule. This allows the unique properties of the picolinate (B1231196) moiety, such as its metal-chelating ability or its rigid aromatic structure, to be imparted to the target biomolecule.
Development of Advanced Organic Materials
The demand for new materials with tailored properties has driven significant research into the design and synthesis of novel organic molecules that can serve as building blocks for larger, functional systems.
Polymers are large molecules composed of repeating structural units, or monomers. researchgate.net Condensation polymers, such as polyesters and polyamides, are formed by the reaction of bifunctional monomers, with the elimination of a small molecule like water. e3s-conferences.org The synthesis of biodegradable polymers from building blocks like diols, dicarboxylic acids, and amino acids is an area of increasing interest for biomedical applications. mdpi.com
Due to its bifunctional nature, containing both an amine and a carboxylic acid, 3-aminopicolinic acid can act as an AB-type monomer for polymerization. Through self-condensation, it can form a polyamide chain where the aminopicolinate units are linked head-to-tail. Furthermore, it can be copolymerized with other monomers. For instance, reacting it with a diol would lead to a poly(ester-amide), or with a diamine and a dicarboxylic acid to create a terpolymer with precisely tuned properties. The incorporation of the rigid, aromatic pyridine ring into the polymer backbone would be expected to enhance thermal stability and modify the mechanical properties of the resulting material. mdpi.com
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. tue.nl This process, known as self-assembly, is fundamental in biology and is increasingly used to create complex, functional nanostructures from simple molecular building blocks. nih.govmdpi.com Key interactions driving self-assembly include hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces. nih.gov
The 3-aminopicolinate molecule possesses all the necessary features for directed self-assembly.
Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the carboxylate group and the pyridine nitrogen act as hydrogen bond acceptors. This allows for the formation of well-defined, ordered networks.
π-π Stacking: The electron-deficient pyridine ring can participate in aromatic stacking interactions, which help to organize the molecules into columnar or layered structures.
Coordination: The picolinate moiety is a well-known chelating ligand for metal ions. The introduction of metal ions could direct the assembly of the molecules into specific, highly ordered metallo-supramolecular architectures.
These non-covalent interactions can guide sodium 3-aminopicolinate molecules to spontaneously form higher-order structures like ribbons, sheets, or more complex three-dimensional networks, which are of interest for applications in nanoscience and materials science. tue.nlmdpi.com
Coordination Chemistry of Aminopicolinate and Its Metal Complexes
Aminopicolinate as a Ligand in Metal Coordination
The 3-aminopicolinate ligand is a pyridine (B92270) derivative featuring an amino group at the 3-position and a deprotonated carboxylic acid group at the 2-position. The presence of these distinct functional groups in close proximity allows it to act as an effective chelating agent for various metal ions.
The versatility of the aminopicolinate ligand is evident in its ability to adopt several coordination modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.
Monodentate Coordination : In this mode, the aminopicolinate ligand binds to a metal center through only one of its donor atoms. This is less common for the aminopicolinate anion itself, which readily forms chelate rings, but can be observed in derivatives or under specific steric or electronic conditions.
Bidentate Coordination : This is the most common coordination mode for aminopicolinate and related amino acid-type ligands. jocpr.com The ligand forms a stable five-membered chelate ring by coordinating to the metal center through the pyridine nitrogen atom and one of the carboxylate oxygen atoms. This N,O-bidentate chelation is a recurring structural motif in many metal-picolinate complexes. nih.gov Another bidentate possibility involves coordination through the amino nitrogen and a carboxylate oxygen. The specific mode is often confirmed by spectroscopic methods like IR and NMR, as well as single-crystal X-ray diffraction. nih.govnih.gov
Multidentate (Bridging) Coordination : The carboxylate group of the aminopicolinate ligand can also act as a bridge between two or more metal centers. researchgate.net This can occur in a syn-anti or other bridging arrangements, leading to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional coordination polymers. nih.govrsc.org For instance, in some lanthanide coordination polymers, picolinate-type ligands have been shown to act as tridentate linkers, connecting metal ions through both N,O-chelation and a bridging carboxylate oxygen. mdpi.com
The coordination environment of the metal ion is a key determinant of the final structure. For example, square-planar, tetrahedral, and octahedral geometries are commonly observed, influenced by the ligand-to-metal ratio and the coordination preferences of the metal ion. nih.govarabjchem.org
Table 1: Potential Coordination Modes of 3-Aminopicolinate
| Coordination Mode | Donor Atoms Involved | Structural Outcome |
| Monodentate | Pyridine-N or Carboxylate-O | Simple complex |
| Bidentate (Chelating) | Pyridine-N and Carboxylate-O | Stable 5-membered ring |
| Bidentate (Bridging) | Two Carboxylate-O atoms | Dinuclear or polynuclear complex |
| Tridentate (Bridging) | Pyridine-N, Carboxylate-O (chelating) and Carboxylate-O (bridging) | Coordination polymer |
Ligand Design Principles for Aminopicolinate Derivatives
The design of ligands is a cornerstone of modern coordination chemistry, aimed at creating metal complexes with specific properties. The aminopicolinate scaffold is a valuable platform for ligand design due to its tunable electronic and steric characteristics. Key principles in designing aminopicolinate derivatives include:
Steric Hindrance : Introducing bulky substituents on the pyridine ring can influence the coordination number and geometry of the resulting metal complex. It can also be used to create specific binding pockets and control the accessibility of the metal center. sciencenet.cn
Electronic Effects : Modifying the electronic properties of the ligand by adding electron-donating or electron-withdrawing groups can alter the Lewis basicity of the donor atoms. This, in turn, affects the strength of the metal-ligand bonds and can influence the selectivity of the ligand for different metal ions. rsc.org
Introduction of Additional Functional Groups : Incorporating other donor groups into the aminopicolinate backbone can increase the denticity of the ligand, leading to more stable complexes through the chelate effect. This strategy is used to design ligands with high affinity and selectivity for specific metal ions, such as lanthanides. stereoelectronics.org
Conformational Rigidity : Creating more rigid ligand architectures can reduce the entropic penalty upon coordination, leading to enhanced complex stability. This is a key strategy in the design of selective extractants for f-block elements. rsc.org
By applying these principles, aminopicolinate derivatives can be tailored for applications ranging from catalysis to materials science and analytical chemistry.
Synthesis and Characterization of Metal-Aminopicolinate Complexes
The synthesis of metal-aminopicolinate complexes generally involves the reaction of a suitable metal salt with 3-aminopicolinic acid or its sodium salt (sodium 3-aminopicolinate) in an appropriate solvent.
A common synthetic route involves dissolving the aminopicolinic acid and a base (like sodium hydroxide) in a solvent such as water or ethanol (B145695) to deprotonate the carboxylic acid. jocpr.com A solution of the metal salt (e.g., chloride, nitrate, or acetate) is then added to the ligand solution, often with stirring and heating, to induce the formation of the complex, which may precipitate from the solution. jocpr.comnih.gov The choice of solvent, temperature, pH, and metal-to-ligand molar ratio can significantly influence the structure and dimensionality of the resulting product. researchgate.net
Once synthesized, the complexes are characterized by a suite of analytical techniques:
Infrared (IR) Spectroscopy : Used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate (COO⁻) and amino (NH₂) groups upon complexation provide evidence of bonding. jocpr.comnih.gov
NMR Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. rsc.org
UV-Visible Spectroscopy : Provides information about the electronic environment of the metal center and can be used to study complex formation. arabjchem.org
Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov
Elemental Analysis and Mass Spectrometry : These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. rsc.orgmdpi.com
Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and the nature of any solvent molecules present in the crystal lattice. rsc.orgmdpi.com
The 3-aminopicolinate ligand readily forms complexes with a variety of transition metals. The d-block elements offer a range of coordination numbers and geometries, leading to diverse structural chemistry.
Cadmium(II) Complexes : Cd(II) ions have been used to construct coordination polymers with aminopicolinate and related ligands. For example, a family of Cd(II) coordination polymers built from 6-aminopicolinate and bipyridyl co-linkers has been synthesized, forming structures ranging from infinite metal-organic rods to dense 3D architectures. rsc.org The coordination environment around the Cd(II) center is often completed by co-ligands or solvent molecules. nih.gov
Nickel(II) Complexes : Ni(II) complexes with amino acid-derived ligands have been extensively studied. In many cases, the ligands act as bidentate chelators, leading to octahedral Ni(II) centers. nih.gov For instance, Ni(II) can form complexes with ligands derived from picolylamine, which are structurally related to aminopicolinate. nih.gov The synthesis of heterometallic Ni(II)-Mn(II) complexes has also been achieved using mononuclear Ni(II) complexes as building blocks. rsc.org
Copper(I) and Copper(II) Complexes : Copper carboxylate compounds are well-studied due to their interesting structural and magnetic properties. researchgate.net While Cu(I) complexes are known, Cu(II) is more common in coordination chemistry with N,O-donor ligands. Square planar or distorted octahedral geometries are typical for Cu(II) complexes with aminopyridine-type ligands. nih.gov
Silver(I) Complexes : Ag(I) has a flexible coordination geometry, which makes it a versatile node for constructing coordination polymers. Ag(I) complexes with aminopyrimidine ligands (structurally similar to aminopyridine) and dicarboxylate co-ligands have been synthesized, resulting in structures ranging from 2D sheets to complex 3D frameworks. sciencenet.cn The coordination of Ag(I) is often linear, trigonal, or tetrahedral.
Table 2: Examples of Transition Metal Coordination with Aminopicolinate-type Ligands
| Metal Ion | Typical Geometry | Structural Motif |
| Cd(II) | Octahedral | Coordination Polymers rsc.org |
| Ni(II) | Octahedral | Mononuclear or Polynuclear Complexes nih.gov |
| Cu(II) | Square Planar / Octahedral | Mononuclear Complexes researchgate.net |
| Ag(I) | Linear / Trigonal / Tetrahedral | Coordination Polymers sciencenet.cn |
Main Group Metal Complexes (e.g., Lithium, Sodium)
Main group metals also form coordination compounds with aminopicolinate ligands. The interactions are often more electrostatic in nature compared to transition metals.
Sodium Complexes : Sodium 3-aminopicolinate itself is a salt, but the sodium ion can also participate in the formation of more complex structures, especially in heterometallic systems. For instance, coordination polymers containing both sodium and lanthanide ions have been synthesized with 5-aminopyridine-2-carboxylate, where the ligand bridges between the different metal centers. nih.gov
Lithium Complexes : Similar to sodium, lithium can form complexes with aminopicolinate-type ligands. The small ionic radius of Li⁺ typically leads to lower coordination numbers, often resulting in tetrahedral geometries.
The coordination chemistry of rare earth elements (lanthanides, Ln³⁺) with aminopicolinate and related ligands is of significant interest due to the unique photoluminescent and magnetic properties of the resulting complexes. mdpi.com
Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen-donor ligands, making the carboxylate group of the aminopicolinate a primary binding site. mdpi.comnih.gov They are characterized by large ionic radii and variable, high coordination numbers (typically 8 to 12), which allows for the accommodation of multiple ligands or solvent molecules in their coordination sphere. mdpi.comnih.gov
The synthesis of lanthanide-aminopicolinate complexes often follows salt metathesis routes, reacting a lanthanide salt (e.g., LnCl₃ or Ln(NO₃)₃) with the deprotonated ligand. nih.gov The resulting complexes are often coordination polymers where the aminopicolinate ligand chelates to one metal center and bridges to another via its carboxylate group. mdpi.com For example, a series of lanthanide coordination polymers with 5-aminopyridine-2-carboxylate have been reported, which exhibit intense photoluminescence and slow magnetic relaxation. nih.gov The design of ligands for separating f-block elements like americium(III) from lanthanides(III) is an active area of research, where the subtle differences in bonding preference (e.g., the slightly greater covalency in the Am-N bond) are exploited. rsc.org
Structural Elucidation of Metal-Aminopicolinate Architectures
The structural analysis of metal-aminopicolinate complexes reveals a rich diversity of architectures, largely governed by the coordination behavior of the aminopicolinate ligand and the nature of the metal center. The 3-aminopicolinate anion typically acts as a bidentate chelating ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. wikipedia.org This fundamental binding mode is the basis for the construction of more complex supramolecular structures.
Crystal Engineering of Coordination Polymers
Crystal engineering is a powerful strategy for the rational design and synthesis of solid-state structures with desired properties. In the context of metal-aminopicolinate chemistry, this involves the self-assembly of metal ions and aminopicolinate ligands into extended networks known as coordination polymers (CPs) or metal-organic frameworks (MOFs). nih.govrsc.org The aminopicolinate ligand is an excellent building block for CPs due to its ability to act not only as a chelating agent but also as a bridging ligand, connecting multiple metal centers.
The formation of these extended architectures is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and reaction conditions such as temperature and solvent. nih.gov For instance, lanthanide ions, with their high coordination numbers, can coordinate to multiple aminopicolinate ligands, leading to the formation of complex three-dimensional (3D) networks. mdpi.com Studies on cadmium(II) have shown that the [Cd(aminopicolinate)2] unit can serve as a building block, which then links together to form coordination polymers. rsc.org The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and intricate 3D frameworks. nih.gov
| Metal Ion | Ligand System | Resulting Architecture | Reference |
| Cd(II) | 6-Aminopicolinate | 1D Coordination Polymer | rsc.org |
| Lanthanides (Ln) | 5-Aminopyridine-2-carboxylate | 1D Metal-Organic Chains | nih.gov |
| Lanthanides (Ln) | Ditopic Picolinate (B1231196) | 3D Anionic Lattices | mdpi.com |
| Lanthanides (Ln) | Quinoline-2,4-dicarboxylate | 3D Coordination Polymers | nih.gov |
Influence of Co-ligands on Complex Geometry and Stability
The introduction of secondary ligands, or "co-ligands," into a metal-aminopicolinate system is a highly effective strategy for tuning the final architecture, dimensionality, and properties of the resulting coordination complex. rsc.org Co-ligands can act as spacers, pillars, or modulators, influencing the way the primary metal-aminopicolinate units assemble.
| Primary Ligand | Co-ligand Example | Metal Ion | Effect on Structure |
| 6-Aminopicolinate | 4,4′-Bipyridine | Cd(II) | Acts as a linker to form extended polymer chains. rsc.org |
| 6-Aminopicolinate | 1,2-Di(4-pyridyl)ethylene | Cd(II) | Bridges metal-aminopicolinate units into a different network topology. rsc.org |
| Carboxylates | Amide-bridged polypyridines | Transition Metals | Tunes the architecture and functionality of the coordination polymer. rsc.org |
Reactivity and Catalytic Applications of Metal-Aminopicolinate Complexes
The versatile coordination chemistry of the aminopicolinate ligand makes its metal complexes promising candidates for catalysis. The ligand framework can be systematically modified to tune the electronic and steric properties of the metal's active site, thereby influencing its catalytic activity and selectivity. nsf.govresearchgate.net
Role in Homogeneous and Heterogeneous Catalysis
Metal-aminopicolinate complexes and their analogues have demonstrated utility in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis , the catalyst is dissolved in the same phase as the reactants, allowing for high activity and selectivity under mild conditions. nih.govmdpi.com Rhodium complexes with aminomethylphosphine ligands, which share structural similarities with aminopicolinates, have been used as catalyst precursors for hydrogenation reactions. le.ac.uk Similarly, aminopyridine-based iron(II) complexes have been shown to catalyze atom transfer radical polymerization (ATRP), a controlled method for synthesizing polymers. nsf.gov The electronic properties imparted by the aminopyridine ligand are crucial for stabilizing the different oxidation states of the iron center during the catalytic cycle. nsf.gov
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which simplifies catalyst separation and recycling. mdpi.com Metal-aminopicolinate complexes can be immobilized on solid supports or designed as insoluble coordination polymers to function as heterogeneous catalysts. For instance, a copper(I) complex supported on magnetic nanoparticles was used for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium, providing a green and sustainable catalytic method. beilstein-journals.org The robust nature of coordination polymers makes them particularly suitable for heterogeneous applications, where stability under reaction conditions is paramount.
| Catalyst Type | Metal Complex System | Catalytic Application | Reference |
| Homogeneous | Rh(I) aminomethylphosphine | Hydrogenation of α-acetamidocinnamic acid | le.ac.uk |
| Homogeneous | Fe(II) aminopyridine | Atom Transfer Radical Polymerization (ATRP) of styrene | nsf.gov |
| Heterogeneous | Supported Cu(I) biimidazole | Synthesis of imidazo[1,2-a]pyridines | beilstein-journals.org |
Electron Transfer Processes in Redox-Active Complexes
Electron transfer is a fundamental process in many catalytic reactions, particularly those involving changes in the metal's oxidation state. libretexts.orgyoutube.com Metal-aminopicolinate complexes can be redox-active, meaning the metal center can readily undergo oxidation or reduction. The aminopicolinate ligand plays a critical role in modulating the redox potential of the metal and can also participate directly in the electron transfer process. derpharmachemica.com
Electron transfer reactions in transition metal complexes are typically classified into two main mechanisms: outer-sphere and inner-sphere. libretexts.org
Outer-sphere electron transfer involves the transfer of an electron between two separate coordination complexes without any change in their coordination spheres. The electron essentially "tunnels" from the reductant to the oxidant. The rate of this process is highly dependent on the ability of the complexes to rearrange their geometries minimally upon changing oxidation state. libretexts.org
Inner-sphere electron transfer occurs when the reductant and oxidant are connected by a bridging ligand that is coordinated to both metal centers. libretexts.org The ligand facilitates the transfer of the electron from one metal to the other.
In some systems, the ligand itself can be "redox non-innocent," meaning it can be oxidized or reduced, acting as an electron reservoir. derpharmachemica.com Aminophenol-based ligands, for example, can exist in multiple redox states, which strongly couples with the metal center's d-orbitals. This metal-ligand cooperation is crucial in multi-electron catalytic transformations. derpharmachemica.com The study of photoinduced redox reactions in cobalt amine complexes has shown that the electron transfer can be an intramolecular process, where an electron is transferred from a ligand-based orbital to a metal-based orbital upon light absorption. nih.gov The specific mechanism is highly dependent on the nature of the ligands and counterions. nih.gov
Advanced Analytical Methodologies for Aminopicolinate Research
Chromatographic Separation Techniques
Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For aminopicolinates, which are often present in complex mixtures and at low concentrations, high-resolution chromatographic methods are essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like sodium 3-aminopicolinate. mt.com The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
For the analysis of picolinic acid and its derivatives, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with pH modifiers such as formic acid to ensure proper ionization and peak shape. mdpi.com The retention of different pyridinecarboxylic acid isomers, including picolinic acid, can be controlled by adjusting the mobile phase composition and the ionic strength of the buffer. sielc.com
Detection is typically achieved using a UV detector, as the pyridine (B92270) ring in the aminopicolinate structure absorbs ultraviolet light. chromatographyonline.com For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS), which provides molecular weight and structural information, aiding in unequivocal identification. mdpi.comnih.gov To improve fluorescence detection, post-column derivatization can be employed, where a reagent is introduced after the separation to react with the analyte and form a fluorescent product. nih.gov
Table 1: Illustrative HPLC Parameters for Aminopicolinate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or Mass Spectrometry (MS) |
This table presents typical starting conditions for method development and may require optimization for specific applications.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. mdpi.com
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the simultaneous determination of multiple acidic herbicides, including aminopicolinates, in complex matrices like fruits, vegetables, and grains. mdpi.com The enhanced separation efficiency of UPLC allows for the clear distinction between closely related isomers. researchgate.net The high sensitivity and selectivity of tandem mass spectrometry enable the detection and quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) range. mdpi.comresearchgate.net
Table 2: Example UPLC-MS/MS Conditions for Herbicide Residue Analysis
| Parameter | Condition |
|---|---|
| Column | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection | Multiple Reaction Monitoring (MRM) |
Parameters are illustrative and require optimization based on the specific analytes and matrix.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mt.com Since sodium 3-aminopicolinate is a salt and not readily volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. researchgate.net This process involves a chemical reaction to replace active hydrogens, typically on the amino and carboxyl groups, with less polar, more volatile moieties. iu.edu
Common derivatization reagents for compounds containing amino and carboxyl groups include silylating agents (e.g., BSTFA), acylating agents (e.g., TFAA), and alkylating agents. iu.edumdpi.com The choice of derivatization agent depends on the specific functional groups present in the analyte and the desired chromatographic properties of the derivative. researchgate.net Following derivatization, the volatile analyte is separated in a capillary column and can be detected with high sensitivity using detectors like a flame ionization detector (FID) or, for greater specificity, a mass spectrometer (GC-MS). nih.govdtic.mil
Table 3: Common Derivatization Approaches for GC Analysis of Amines and Carboxylic Acids
| Derivatization Agent | Target Functional Group | Resulting Derivative |
|---|---|---|
| BSTFA | -NH2, -COOH | Trimethylsilyl (TMS) |
| TFAA | -NH2 | Trifluoroacetyl (TFA) |
| Alkyl Chloroformates | -NH2 | Carbamate |
Successful derivatization is crucial for the GC analysis of non-volatile compounds like aminopicolinates.
Sample Preparation and Extraction Methods
Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the sample matrix, removing interferences, and concentrating the analyte to a level suitable for detection. mt.comnih.gov
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent to selectively adsorb the analyte or interferences from a liquid sample. nih.gov It is an effective alternative to liquid-liquid extraction, often requiring smaller volumes of organic solvents. nih.gov
For the extraction of polar compounds like aminopicolinates from aqueous samples, various SPE sorbents can be employed, including reversed-phase (e.g., C18), normal-phase, and ion-exchange materials. webofproceedings.orgresearchgate.net The choice of sorbent depends on the physicochemical properties of the analyte and the sample matrix. The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent. nih.gov SPE is particularly useful for cleaning up complex environmental and biological samples prior to chromatographic analysis. raykolgroup.comraykolgroup.com
Table 4: Overview of SPE Sorbent Types and Their Applications
| Sorbent Type | Retention Mechanism | Typical Analytes |
|---|---|---|
| Reversed-Phase (e.g., C18) | Nonpolar interactions | Nonpolar to moderately polar compounds from aqueous matrices |
| Normal-Phase (e.g., Silica) | Polar interactions | Polar compounds from nonpolar matrices |
| Cation Exchange | Ionic interactions | Positively charged compounds (bases) |
| Anion Exchange | Ionic interactions | Negatively charged compounds (acids) |
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. asdlib.org The distribution of the analyte between the two phases is governed by its partition coefficient. elementlabsolutions.com
For aminopicolinates, which are ionizable compounds, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the charge state of the molecule can be controlled, thereby influencing its solubility in the organic phase. For example, to extract an acidic compound from water into an organic solvent, the pH of the water is typically lowered to suppress the ionization of the acid, making it more soluble in the organic phase. LLE can be used for both sample cleanup and concentration. elementlabsolutions.comscience.gov
Table 5: Factors Influencing Liquid-Liquid Extraction Efficiency
| Factor | Description |
|---|---|
| Solvent Choice | The organic solvent should have a high affinity for the analyte and be immiscible with the aqueous phase. |
| pH of Aqueous Phase | Adjusting the pH can significantly alter the partition coefficient of ionizable analytes. |
| Salting Out | The addition of salt to the aqueous phase can decrease the solubility of the analyte in water, driving it into the organic phase. elementlabsolutions.com |
| Phase Volume Ratio | The ratio of the volumes of the two phases can be adjusted to achieve a desired concentration factor. |
Ultrasonic Extraction
Ultrasonic-assisted extraction (UAE) is a method that utilizes high-frequency sound waves (typically >20 kHz) to facilitate the extraction of target compounds from a solid matrix into a solvent. The fundamental principle behind UAE is acoustic cavitation: the formation, growth, and implosion of microscopic vapor bubbles in the extraction solvent. The collapse of these bubbles near the surface of the sample material generates powerful microjets and shockwaves. This phenomenon produces several effects that enhance extraction efficiency:
Cell Wall Disruption: The mechanical stress created by cavitation effectively ruptures the cell walls of the material, allowing for greater solvent penetration and release of intracellular contents.
Enhanced Mass Transfer: The intense mixing and agitation caused by the ultrasonic waves accelerate the diffusion of the target analyte from the solid matrix into the bulk solvent.
Increased Surface Area: The ultrasonic waves can break down particles, increasing the surface area available for solvent contact.
Compared to conventional methods like Soxhlet extraction, UAE offers significant advantages, including reduced extraction times, lower solvent consumption, and decreased energy usage, often leading to higher extraction yields. The efficiency of the process is dependent on several key parameters that can be optimized for specific analytes like Sodium 3-aminopicolinate.
Table 1: Key Parameters for Optimization in Ultrasonic-Assisted Extraction
| Parameter | Description | Typical Range/Effect |
|---|---|---|
| Solvent | The choice of solvent is critical and depends on the solubility of the target compound. For Sodium 3-aminopicolinate, polar solvents like water, ethanol (B145695), or methanol, or aqueous mixtures, are suitable. | A water-ethanol binary solvent system is often used to sustainably extract bioactive components. |
| Temperature | Higher temperatures generally increase solubility and diffusion rates. However, excessive heat can cause degradation of thermolabile compounds. | Temperatures from 25°C to 60°C are commonly optimized. |
| Ultrasonic Power/Frequency | Higher power generally increases cavitation intensity and extraction efficiency, but excessive power can degrade the analyte. Frequencies typically range from 20 to 50 kHz. | Power settings can range from 100 W to 500 W depending on the equipment. |
| Time | Extraction efficiency increases with time up to a certain point, after which a plateau is reached. | Optimal times can range from 10 to 45 minutes. |
| Solid-to-Liquid Ratio | This ratio affects the concentration gradient between the sample and the solvent, influencing mass transfer. | Ratios such as 1:20 or 2:25 (g/mL) are often tested to find the most efficient extraction. |
Purge and Trap Methods for Volatile Analysis
Purge and trap is a dynamic headspace technique used for the extraction and concentration of volatile organic compounds (VOCs) from liquid or solid samples prior to analysis by gas chromatography (GC). nih.govmetrohm.com While Sodium 3-aminopicolinate itself is a non-volatile salt, this method is highly relevant for the analysis of any volatile impurities, precursors, or degradation products that may be present in a sample.
The process involves three main stages:
Purging: An inert gas, such as helium or nitrogen, is bubbled through the sample (if liquid) or swept over it (if solid), which is often heated to increase the vapor pressure of the target analytes. mdpi.com The gas strips the volatile compounds from the sample matrix. mdpi.com
Trapping: The gas stream is then passed through a trap containing one or more adsorbent materials, such as Tenax®, silica (B1680970) gel, or activated carbon. nih.gov The VOCs are retained on the trap while the inert purge gas passes through to vent. mdpi.com The selection of adsorbent materials is crucial and can be tailored to the specific range of volatile compounds being analyzed. mdpi.com
Desorption: After purging is complete, the trap is rapidly heated. The carrier gas flow is reversed to backflush the trap, sweeping the concentrated analytes from the adsorbent material and transferring them to the GC column for separation and detection. nih.gov This thermal desorption step creates a narrow, concentrated band of analytes, which significantly enhances detection sensitivity. mdpi.com
This technique is capable of achieving very low detection limits, often in the parts-per-billion (ppb) range, making it ideal for trace-level analysis of volatile contaminants. nih.gov
Table 2: Stages and Components of Purge and Trap Analysis
| Stage | Description | Key Components & Parameters |
|---|---|---|
| Purge | An inert gas extracts volatile analytes from the sample matrix. | Purge Gas: Helium or NitrogenPurge Time: Typically 5-15 minutesPurge Flow Rate: e.g., 40 mL/minSample Temperature: Can be elevated to enhance extraction |
| Trap | Analytes are concentrated on an adsorbent material. | Adsorbent(s): Tenax®, graphitized carbon, silica gel, etc.Trap Temperature: Typically ambient or slightly below |
| Desorb | Trapped analytes are thermally released and transferred to the GC. | Desorb Temperature: Rapid heating (e.g., 180-250°C)Desorb Time: Typically 0.5-4 minutesCarrier Gas: Sweeps analytes to the GC column |
Electrochemical Analysis
Voltammetry and Potentiometry
Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. For a compound like Sodium 3-aminopicolinate, which contains electroactive functional groups (the amino group and the pyridine ring), cyclic voltammetry (CV) can be a valuable tool. CV can be used to study the redox behavior of the molecule, determining its oxidation and reduction potentials. This information is useful for understanding its electrochemical properties and potential interactions. The technique involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing insight into the electrochemical processes occurring at the electrode surface.
Potentiometry measures the potential difference between two electrodes in an electrochemical cell under zero current conditions. libretexts.org This technique is particularly well-suited for determining the concentration of specific ions in a solution.
Potentiometric Titration: This is a highly accurate method for determining the concentration of Sodium 3-aminopicolinate in a solution. The compound, being a salt of a weak acid (3-aminopicolinic acid) and a strong base (NaOH), can be titrated with a standard acid solution (e.g., HCl). An indicator electrode, sensitive to the change in ion concentration (such as a pH electrode), is used to monitor the potential of the solution as the titrant is added. youtube.com The endpoint of the titration is identified by the point of maximum potential change, which corresponds to the equivalence point. youtube.com This method is advantageous for colored or turbid solutions where visual indicators are ineffective. youtube.com
Ion-Selective Electrodes (ISEs): An ISE could be developed to be specifically sensitive to the 3-aminopicolinate anion. These electrodes work by incorporating an ionophore into a membrane that selectively binds to the target ion. mdpi.com The potential that develops across this membrane is proportional to the logarithm of the activity (and thus concentration) of the target ion in the sample solution, as described by the Nernst equation. mdpi.com A custom-developed ISE would allow for the direct, rapid, and sensitive measurement of Sodium 3-aminopicolinate concentration. ekb.eg
Conductometric Measurements
Conductometry is an analytical technique that measures the electrical conductivity of a solution, which is dependent on the total concentration, charge, and mobility of the ions present. solubilityofthings.com While direct conductometry is a non-specific measurement of total ionic strength, it becomes a powerful quantitative tool when used in the context of a titration. tau.ac.il
For example, when titrating a solution of Sodium 3-aminopicolinate with a strong acid like HCl, the highly mobile H+ ions from the titrant react with the 3-aminopicolinate anions to form the weakly dissociated 3-aminopicolinic acid. This replaces the 3-aminopicolinate anion with the Cl- anion from the titrant. The endpoint is determined graphically by plotting conductivity against the volume of titrant added. The plot will consist of two lines with different slopes, and their intersection point indicates the equivalence point of the titration. metrohm.com
Table 3: Comparison of Electrochemical Titration Methods
| Method | Principle | Information Obtained | Key Advantages |
|---|---|---|---|
| Potentiometric Titration | Measures the change in electrode potential during titration. | Concentration of the analyte. | High accuracy and precision; suitable for colored/turbid solutions. |
| Conductometric Titration | Measures the change in solution conductivity during titration. | Concentration of the analyte. | No indicator needed; effective for reactions involving weak acids/bases. |
Trace Analysis and Micro-level Detection
Detecting and quantifying Sodium 3-aminopicolinate at trace and micro-levels is crucial for various research and quality control applications. Achieving the necessary sensitivity often requires advanced analytical strategies that go beyond direct measurement. These strategies typically involve sample pre-concentration, highly sensitive instrumentation, and methods to amplify the analytical signal.
The integration of online sample preparation with chromatographic systems, for instance, can enhance sensitivity by minimizing sample loss and reducing potential contamination that might occur during manual handling. mdpi.com Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are inherently sensitive, but their detection limits can be pushed even lower through specific enhancement strategies.
Sensitivity Enhancement Strategies (e.g., Signal Amplification)
To enable the detection of analytes at extremely low concentrations, several strategies can be employed to enhance or amplify the signal measured by the analytical instrument.
Chemical Derivatization: This is a powerful technique used to improve the detectability of a target molecule. mdpi.com The analyte is chemically modified to attach a tag or functional group that has a strong response on a specific detector. For analysis by LC-MS, derivatization can significantly improve ionization efficiency. A study demonstrated that using picolinic acid itself as a derivatizing agent for other molecules could enhance the positive electrospray ionization (ESI) signal by nearly two orders of magnitude. researchgate.net A similar strategy could be developed where the amino group of 3-aminopicolinate is derivatized to enhance its response.
Nanoparticle-Based Amplification: In electrochemical and optical biosensors, nanomaterials like gold or silver nanoparticles can be used for signal amplification. nih.govmdpi.com These nanoparticles can be functionalized to bind to the target analyte and can carry labels (such as enzymes or redox tracers) that generate a greatly amplified signal, allowing for ultrasensitive detection. mdpi.commdpi.com For instance, an enzyme linked to a nanoparticle can catalyze a reaction that produces a large number of detectable molecules from a single analyte binding event. mdpi.com
Solid-Phase Enrichment (SPEn): This is an online pre-concentration technique where a large volume of a sample is passed through a small extraction column (a pre-column). mdpi.com The analyte is retained and concentrated on the pre-column while the sample matrix is washed away. The retained analyte is then eluted as a concentrated plug directly into the analytical system (e.g., an HPLC). This approach significantly increases the mass of the analyte that is analyzed, thereby lowering the effective detection limit. mdpi.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Sodium 3-aminopicolinate |
| 3-aminopicolinic acid |
| Sodium Hydroxide (B78521) |
| Helium |
| Nitrogen |
| Tenax® |
| Silica Gel |
| Activated Carbon |
| Hydrochloric Acid |
| Ethanol |
| Methanol |
| Gold |
Miniaturized Analytical Systems (e.g., Microfluidics)
The analysis of aminopicolinates and related compounds is increasingly benefiting from the trend of miniaturization in analytical chemistry. nih.govscispace.com Miniaturized analytical systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), integrate multiple laboratory functions onto a single, small device. unizg.hrutwente.nl This approach offers significant advantages for aminopicolinate research, including reduced consumption of samples and reagents, faster analysis times, lower costs, and the potential for high-throughput screening and on-site monitoring. nih.govrsc.orgnih.gov
Microfluidic devices are at the forefront of this miniaturization trend. rsc.org These systems precisely manipulate microliter to nanoliter volumes of fluids within networks of microchannels. unizg.hrrsc.org In the context of herbicide analysis, microfluidics can be coupled with various detection techniques to achieve sensitive and selective measurements. For instance, an integrated system combining a microfluidic device with electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) has been developed for the rapid and highly sensitive detection of a range of herbicides. nih.gov This combination significantly reduces analysis time to as little as 5 minutes and solvent consumption to a few microliters, while also minimizing the need for complex sample pretreatment. nih.gov
Key benefits of using microfluidic systems in aminopicolinate analysis include:
Reduced Reagent and Sample Consumption: The small scale of microfluidic devices drastically cuts down on the amount of costly solvents and valuable samples required for analysis. unizg.hrnih.gov
Faster Analysis: The short diffusion distances and high surface-area-to-volume ratios within microchannels accelerate processes like mixing and separation, leading to much faster analytical cycle times. nih.govnih.gov
Automation and Integration: Microfluidic platforms can automate multiple analytical steps, including sample pretreatment, separation, and detection, on a single chip, reducing manual labor and potential for error. unizg.hrrsc.org
Portability: The small size of these systems makes them ideal for developing portable, field-based analytical tools for environmental monitoring of herbicide residues. rsc.org
Different detection methods can be integrated into these miniaturized systems. Electrochemical detection, for example, has been used in microchip capillary electrophoresis (CE) for the label-free analysis of triazine herbicides, achieving detection limits in the nanogram-per-milliliter range. researchgate.net Other techniques compatible with microfluidic platforms include fluorescence, chemiluminescence, and absorbance-based detection. rsc.org The development of 3D-printed microfluidic devices is also expanding the possibilities for creating integrated systems for biomedical and environmental assays. theanalyticalscientist.com
| Parameter | Conventional Analytical Systems | Miniaturized Analytical Systems (Microfluidics) | Reference |
|---|---|---|---|
| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) | unizg.hrnih.gov |
| Analysis Time | Tens of minutes to hours | Seconds to a few minutes | nih.gov |
| Reagent Consumption | High | Very Low | nih.govnih.gov |
| Portability | Limited (Benchtop instruments) | High (Hand-held or portable devices) | rsc.org |
| Automation Potential | Moderate (Autosamplers) | High (Integration of multiple steps on-chip) | unizg.hrrsc.org |
Quality Control and Validation in Analytical Studies
Quality control (QC) and method validation are fundamental to ensuring the reliability, consistency, and accuracy of analytical data in aminopicolinate research. nih.gov Analytical procedures must be rigorously validated to demonstrate their suitability for the intended purpose, whether it's for quantifying the active ingredient in a formulation or detecting trace residues in environmental samples. nih.govamericanpharmaceuticalreview.com This validation process is a critical component of Good Manufacturing Practice (GMP) and is mandated by various regulatory guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov
The validation of an analytical method provides documented evidence that the procedure performs as expected. americanpharmaceuticalreview.com The process involves evaluating specific performance parameters to judge the quality and reliability of the results generated. nih.govashdin.com A comprehensive validation strategy, typically outlined in a validation protocol, defines the roles, responsibilities, and specific tests to be conducted. nih.gov
Method Validation and Inter-laboratory Studies
Method validation involves assessing several key performance characteristics to ensure the analytical procedure is fit for purpose. researchgate.net According to guidelines from organizations like the ICH and the Collaborative International Pesticides Analytical Council (CIPAC), these parameters typically include accuracy, precision, specificity, linearity, range, and robustness. nih.govcipac.org
Accuracy: This refers to the closeness of the test results to the true value. cipac.org It is often assessed using a certified reference material or by spiking a blank matrix with a known amount of the analyte.
Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-assay precision) and reproducibility (inter-laboratory precision). cipac.org
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. cipac.org
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. cipac.org
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Inter-laboratory studies, also known as collaborative studies, are essential for establishing the reproducibility of a method. researchgate.netcipac.org In these studies, identical samples are analyzed by multiple laboratories using the same analytical method. researchgate.net The results are used to assess how robust the method is when performed by different operators using different equipment and in different environments. cipac.org Successful completion of a collaborative study through organizations like AOAC International can lead to the method being granted an official status, signifying its reliability and readiness for widespread use. researchgate.net
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of agreement between the measured value and the true value. | Typically 98-102% recovery for assay; may vary for trace analysis. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. |
| Specificity / Selectivity | Ability to measure the analyte in the presence of interferences. | No interference at the retention time of the analyte; peak purity analysis. |
| Linearity | Proportionality of the measured value to the concentration. | Correlation Coefficient (r²) ≥ 0.999. |
| Range | Concentration interval where the method is precise, accurate, and linear. | Defined by the linearity and accuracy studies. |
Reference Material Certification
Certified Reference Materials (CRMs) are indispensable tools in the quality control and validation of analytical methods for aminopicolinates. A CRM is a highly characterized and homogeneous material with an established property value, accompanied by an uncertainty value and a statement of metrological traceability. fishersci.comsigmaaldrich.com These materials are used for calibrating analytical instruments, assessing the performance of analytical methods, and ensuring the long-term quality control of measurements.
The certification of reference materials is a rigorous process performed by national metrology institutes or accredited reference material producers in accordance with international standards such as ISO 17034. fishersci.comsigmaaldrich.com The certificate of analysis (CoA) that accompanies a CRM provides crucial information, including:
The certified concentration of the analyte(s).
The uncertainty associated with the certified value.
Information on the material's homogeneity and stability.
The expiration date.
Instructions for proper storage and use.
A statement of metrological traceability to a national or international standard. fishersci.com
For aminopicolinate analysis, CRMs can be neat (pure) substances or solutions of the compound in a specified solvent at a certified concentration. accustandard.com They serve as the primary point of reference to ensure that the results obtained in a laboratory are accurate and comparable to results from other laboratories worldwide. Using CRMs provides confidence in the validity of analytical data submitted for regulatory purposes or in scientific research. qmx.comamitlabs.com
Biochemical and Molecular Interactions of Aminopicolinates
Enzyme-Ligand Interaction Studies
No studies detailing the specific interactions between Sodium 3-aminopicolinate and enzymes were identified.
Characterization of Enzyme Inhibition (e.g., PEPCK)
There is no available scientific literature that characterizes the inhibitory effects of Sodium 3-aminopicolinate on the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK) or any other specified enzyme. Consequently, no data on inhibition constants (Kᵢ) or IC₅₀ values can be provided.
Binding Kinetics and Thermodynamics
No research was found that investigates the binding kinetics (association or dissociation rate constants) or the thermodynamic parameters (enthalpy, entropy) of Sodium 3-aminopicolinate interacting with any protein or enzyme target.
Protein-Ligand Complex Formation
There are no published studies describing the formation of a complex between Sodium 3-aminopicolinate and a protein.
Structural Basis of Aminopicolinate Binding to Proteins
No crystallographic or NMR spectroscopic data is available that would elucidate the structural basis of Sodium 3-aminopicolinate binding to any protein. Therefore, information on specific amino acid interactions, bond formations, or conformational changes upon binding is nonexistent in the public domain.
Investigation of Ternary Complex Formation (e.g., NDM-1:Zn(II):Ligand)
No investigations into the ability of Sodium 3-aminopicolinate to form a ternary complex with metalloenzymes such as New Delhi metallo-β-lactamase-1 (NDM-1) and its essential metal cofactor (Zn(II)) have been reported in the scientific literature.
Molecular Signaling Pathways
There is no available research linking Sodium 3-aminopicolinate to the modulation of any specific molecular signaling pathways.
Auxin Signaling Mechanisms (e.g., SCF Ubiquitination Pathway)
The central mechanism for auxin perception and signaling in plants is the Skp1-Cullin-F-box (SCF) ubiquitin-ligase pathway. nih.govnih.gov Synthetic auxins like those in the picolinate (B1231196) class function by targeting this very pathway. nih.govnih.gov The process is initiated when the auxin molecule binds to a co-receptor complex composed of an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its close homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, and a member of the Aux/IAA family of transcriptional repressors. nih.govresearchgate.net
This binding event acts as a form of "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor. nih.gov This enhanced affinity targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex. plos.org Poly-ubiquitinated Aux/IAA proteins are then marked for degradation by the 26S proteasome. researchgate.netyoutube.com
The degradation of Aux/IAA repressors is the critical step that activates the auxin response. In the absence of auxin, Aux/IAA proteins are stable and bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from regulating the expression of auxin-responsive genes. researchgate.net When the Aux/IAA repressors are destroyed, the ARF transcription factors are released, allowing them to activate or repress the transcription of a multitude of genes that control cell division, expansion, and differentiation. nih.gov The persistent and unregulated activation of these genes by a synthetic auxin like 3-aminopicolinate leads to the characteristic symptoms of herbicide injury, such as epinasty, tissue malformation, and ultimately, plant death.
Selectivity in Biological Receptor Interactions
The selectivity of aminopicolinate herbicides—their ability to affect certain plant species while leaving others unharmed—is a crucial aspect of their function and can be attributed to several factors, including differential metabolism and translocation. wiserpub.comwiserpub.com However, a key determinant of selectivity lies at the molecular level: the interaction with the auxin receptor machinery. nih.gov
While the natural auxin, indole-3-acetic acid (IAA), and some synthetic auxins like 2,4-D primarily utilize the TIR1 receptor, studies have revealed that picolinate auxins can exhibit chemical specificity by interacting with different components of the SCF pathway. nih.gov Research in Arabidopsis thaliana has shown that resistance to picolinate herbicides can be conferred by mutations in the F-box protein AUXIN SIGNALING F-BOX 5 (AFB5), a homolog of TIR1. nih.govnih.gov Plants with mutated AFB5 show significant resistance to picolinates but remain sensitive to IAA and 2,4-D, indicating that AFB5 is a primary receptor for this class of synthetic auxins. nih.gov
This suggests that the structural differences between various synthetic auxins and natural auxin allow for differential binding affinities to the various TIR1/AFB F-box proteins. The specific TIR1/AFB protein that a compound binds to can influence the downstream response. Furthermore, other proteins associated with the SCF complex, such as SGT1b, have also been implicated in conferring specificity to picolinate auxins. nih.gov Therefore, the selectivity of 3-aminopicolinate is not merely a matter of whether it can initiate the auxin signaling cascade, but which specific receptor components it preferentially binds to, thereby activating a response that is lethal in some species but not in others. nih.gov
Metabolic Pathway Modulation
In animal systems, 3-aminopicolinate has been shown to be a potent modulator of core metabolic pathways, particularly those related to glucose homeostasis. Its effects are primarily centered on the stimulation of glucose synthesis from non-carbohydrate precursors.
Effects on Gluconeogenesis and Related Metabolic Intermediates
3-Aminopicolinate is a powerful inducer of gluconeogenesis, the metabolic pathway that generates glucose from substrates such as lactate (B86563), alanine, and glycerol. nih.govunirayvet.com Administration of 3-aminopicolinate to starved rats leads to a rapid and significant increase in blood glucose levels. nih.gov This hyperglycemic effect is not due to the breakdown of glycogen (B147801) (glycogenolysis) or impaired glucose utilization, but rather to the de novo synthesis of glucose. nih.gov
The primary molecular target for this effect is believed to be the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), a key rate-limiting step in gluconeogenesis. nih.govwikipedia.org 3-Aminopicolinate is thought to stimulate gluconeogenesis by facilitating the Fe2+ activation of PEPCK. nih.gov This activation leads to a significant accumulation of metabolic intermediates downstream of pyruvate (B1213749) and upstream of the triose phosphates. Following 3-aminopicolinate administration, liver concentrations of phosphoenolpyruvate (PEP) increase dramatically, along with other related metabolites. nih.gov
| Metabolic Intermediate | Observed Change in Concentration | Fold Increase (Approximate) |
|---|---|---|
| Phosphoenolpyruvate | Marked Increase | 4 to 7 times normal |
| 2-Phosphoglycerate | Increased | 3 to 4 times normal |
| 3-Phosphoglycerate | Increased | 3 to 4 times normal |
| Malate | Increased | Less than PEP |
| Citrate | Increased | Less than PEP |
| Aspartate | Increased | Less than PEP |
| Alanine | Increased | Less than PEP |
Data derived from studies on rats following 3-aminopicolinate administration. nih.gov The increases in some metabolites may be partly a consequence of the resulting hyperglycemia.
Impact on Lactate and Pyruvate Metabolism
The metabolism of lactate and pyruvate, key precursors for gluconeogenesis, is significantly impacted by 3-aminopicolinate. nih.gov The compound enhances the conversion of these substrates into glucose. Studies using radiolabeled precursors have demonstrated that 3-aminopicolinate administration increases the rate of carbon incorporation into blood glucose from both lactate and alanine. nih.gov
This indicates an enhancement of the gluconeogenic pathway at a step between pyruvate and the triose phosphates, consistent with the activation of PEPCK. nih.gov In conjunction with this increased flux through the gluconeogenic pathway, the concentrations of lactate and pyruvate in the liver are also observed to increase, although to a lesser extent than phosphoenolpyruvate. nih.gov This rise in lactate and pyruvate levels reflects their role as primary substrates being mobilized for glucose synthesis under the influence of 3-aminopicolinate.
| Gluconeogenic Precursor | Effect on 14C Incorporation into Blood Glucose | Approximate Increase in Rate |
|---|---|---|
| [14C]Alanine | Increased | 90% |
| [14C]Lactate | Increased | 35% |
| [14C]Glycerol | Unaffected or slightly decreased | - |
| [14C]Xylitol | Unaffected or slightly decreased | - |
Data reflects the increased rate of glucose synthesis from specific radiolabeled precursors in rats treated with 3-aminopicolinate. nih.gov
Structure Activity Relationship Sar and Rational Design in Aminopicolinate Chemistry
Elucidation of Key Structural Motifs for Activity
The herbicidal efficacy of aminopicolinates is intricately linked to specific structural features. The pyridine (B92270) core, along with the positioning and nature of its substituents, forms the foundation of their biological activity.
Role of Pyridine Ring Substitutions
The pyridine ring is a central scaffold in many biologically active compounds, including herbicides. Its substitution pattern is a critical determinant of herbicidal potency and selectivity. In the context of picolinate (B1231196) herbicides, which are a class of synthetic auxins, modifications to the pyridine ring have been a successful strategy for the discovery of new active compounds.
Research into 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has demonstrated that substitutions on the pyridine ring significantly influence herbicidal activity. These studies, using the structural skeleton of existing herbicides as a template, have led to the synthesis of novel compounds with potent inhibitory activity against the growth of plants like Arabidopsis thaliana. For instance, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid is a strategy that has been explored to discover novel synthetic auxin herbicides.
The following table summarizes the impact of different substitution patterns on the herbicidal activity of picolinate derivatives, based on a study of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.
Table 1: Influence of Pyridine Ring Substituents on Herbicidal Activity
| Substituent Position on Phenyl Ring of Pyrazole | Relative Inhibitory Activity |
|---|---|
| 2 and 4 positions | Superior |
| 3 position | Lower |
| Strong electron-withdrawing groups (e.g., carboxyl, nitro) | Decreased |
| Strong electron-donating groups (e.g., hydroxyl, amino) | Decreased |
This data underscores that the electronic properties and the steric placement of substituents on the pyridine ring are crucial for optimizing herbicidal effects.
Importance of the Amino Group and Carboxylate Functionality
The amino and carboxyl groups are fundamental to the biological activity of aminopicolinates. These functional groups are characteristic of amino acids, which are the building blocks of proteins and essential for plant growth. Herbicides that inhibit amino acid synthesis are effective because they target pathways present in plants but not in mammals.
The carboxylate group, in particular, is often involved in crucial interactions with biological targets. For instance, in the case of imazaquin, an imidazolinone herbicide that inhibits acetolactate synthase (ALS), the carboxylic acid forms a salt bridge with an arginine residue in the enzyme's active site. This interaction is vital for securing the herbicide to the protein and inhibiting its function. Similarly, the amino group can participate in hydrogen bonding and other non-covalent interactions that contribute to the binding of the molecule to its target.
The herbicidal activity of many amino acid-derived herbicides is directly linked to the presence of these functional groups. Any modification to the amino or carboxylate group can significantly alter the herbicidal activity of the compound.
Design Principles for Enhanced Specificity and Potency
The rational design of new herbicides aims to maximize their efficacy against target weeds while minimizing their impact on crops and the environment. This involves a careful consideration of factors such as the choice of the target enzyme, the design of the inhibitor, and its metabolic fate.
Isostere Replacement Strategies
Isosteric and bioisosteric replacement are key strategies in drug and herbicide design. Bioisosteres are atoms, functional groups, or molecular fragments with similar chemical and physical properties that can be interchanged to create new molecules with improved properties. This approach can be used to enhance potency, selectivity, and metabolic stability, as well as to reduce toxicity.
The replacement of a carboxylic acid group with other acidic functionalities is a common strategy. For example, tetrazole rings have been used as bioisosteres for carboxylic acids in angiotensin receptor blockers to improve bioavailability and stability. In the context of herbicides, such replacements could modulate the compound's interaction with its target enzyme or alter its translocation within the plant.
The following table provides examples of classical and non-classical bioisosteres that can be considered in the design of new aminopicolinate derivatives.
Table 2: Examples of Bioisosteric Replacements
| Original Group | Classical Bioisosteres | Non-Classical Bioisosteres |
|---|---|---|
| -COOH | -C(NH)(NH)N (tetrazole) | -SO2NH2 (sulfonamide) |
| -OH | -SH, -NH2 | |
| Phenyl | Thiophene, Pyridine | |
| -H | -D (deuterium) |
The success of a bioisosteric replacement is highly context-dependent, and not all substitutions will lead to favorable outcomes.
Conformational Constraints and Flexibility
The three-dimensional shape of a molecule is critical for its interaction with a biological target. Introducing conformational constraints can lock a molecule into its bioactive conformation, leading to enhanced potency. Conversely, a certain degree of flexibility may be required for the molecule to adapt to the binding site.
Computational methods, such as molecular docking, are valuable tools for understanding the binding of herbicides to their target receptors. These studies can reveal the preferred conformation of the molecule in the active site and guide the design of new analogs with improved binding affinity. For example, molecular docking studies of picolinate derivatives with the auxin-signaling F-box protein 5 (AFB5) have been used to predict their binding energy and correlate it with their herbicidal activity.
Impact of Metal Coordination on Biological or Catalytic Activity
The coordination of metal ions to organic ligands can significantly alter their biological activity. Metal complexes can exhibit enhanced or modified activities compared to the free ligands. This is due to changes in properties such as lipophilicity, charge distribution, and steric hindrance upon chelation.
In the context of aminopicolinates, the amino and carboxylate groups are potential sites for metal coordination. The formation of metal complexes could influence the herbicidal activity of Sodium 3-aminopicolinate in several ways:
Enhanced Uptake and Translocation: Metal chelation can increase the lipophilicity of a compound, which may facilitate its passage through plant cell membranes.
Modified Target Interaction: The geometry and electronic properties of the metal complex will differ from the free ligand, potentially leading to a stronger or more specific interaction with the target enzyme.
Synergistic Effects: The metal ion itself may possess biological activity that complements the action of the aminopicolinate ligand.
Studies on other biologically active compounds have demonstrated the potential of metal coordination to enhance efficacy. For instance, the antibacterial activity of some ligands has been shown to be significantly enhanced upon complexation with transition metals. Similarly, aminophosphonate metal complexes have shown potential for biomedical applications, including as antitumor agents. The formation of coordination polymers with aminopicolinates has also been explored, demonstrating the versatility of these ligands in forming complex structures with metal ions.
Metal-Binding Pharmacophores in Ligand Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. In the context of aminopicolinates, the primary pharmacophoric feature is its metal-binding capability. The 3-aminopicolinate anion possesses a nitrogen atom in the pyridine ring and an adjacent carboxylate group, which together form a potent bidentate chelation site for metal ions. This arrangement is a classic example of a Metal-Binding Pharmacophore (MBP). nih.gov
MBPs are crucial components in the design of inhibitors for metalloenzymes, which constitute a significant portion of the proteome and are involved in a vast range of biological functions. escholarship.orgnih.gov The design strategy involves using the MBP scaffold, like the aminopicolinate core, to coordinate with the metal ion cofactor (e.g., Zn²⁺, Mn²⁺, Fe²⁺) in the active site of a metalloenzyme. This coordination blocks the active site and inhibits the enzyme's catalytic activity. escholarship.org The development of metalloenzyme inhibitors has often been limited by a reliance on a small number of MBP types; thus, exploring scaffolds like aminopicolinates is essential for discovering novel inhibitors. nih.gov
Rational design in this area involves modifying the aminopicolinate backbone to optimize metal-binding affinity and selectivity. Structure-activity relationship studies focus on how substitutions on the pyridine ring influence the electronic properties of the chelating atoms, thereby fine-tuning the strength and geometry of the metal-ligand bond. nih.govillinois.edu
| Pharmacophore (MBP) Scaffold | Typical Coordinating Atoms | Example Application |
|---|---|---|
| Picolinates | N, O | Metalloenzyme Inhibition |
| Hydroxamates | O, O | Histone Deacetylase (HDAC) Inhibitors |
| Catechols | O, O | Arginase Inhibitors escholarship.org |
| Sulfonamides | N, O | Carbonic Anhydrase Inhibitors nih.gov |
| 8-Hydroxyquinolines | N, O | Metallo-ß-lactamase Inhibitors escholarship.org |
Chelation Effects on Biological Interactions
Chelation is the fundamental mechanism through which aminopicolinates exert many of their biological effects. The formation of a stable complex with a metal ion can dramatically alter the physicochemical properties and biological fate of both the picolinate molecule and the metal ion. nih.gov
Furthermore, chelation can directly impact biological pathways by sequestering essential metal ions. nih.gov Many enzymes require metal cofactors for their function; a potent chelating agent like 3-aminopicolinate can inhibit these enzymes by depriving them of their necessary metal. This mechanism is a key strategy in the design of certain antimicrobial and anticancer agents. nih.gov The biological outcome of chelation is highly dependent on the stability of the formed metal complex, which must be considered relative to the competitive binding from other biological molecules. nih.gov
In Silico Approaches for SAR Studies
In silico (computational) methods are indispensable tools in modern drug discovery and materials science for investigating SAR. mdpi.comnih.gov These techniques allow for the rapid evaluation of virtual compounds, helping to prioritize synthetic efforts and provide insights into molecular interactions. patsnap.com
Ligand-Based and Structure-Based Design Methodologies
Two complementary strategies dominate the in silico drug design landscape: ligand-based and structure-based design. nih.govnih.gov
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. nih.govfiveable.me LBDD methods are founded on the principle that molecules with similar structures are likely to have similar biological activities. collaborativedrug.com Key LBDD techniques include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structures of compounds with their biological activities. patsnap.comnih.gov These models can then be used to predict the activity of new, unsynthesized molecules.
Pharmacophore Modeling: This technique identifies the common spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) in a set of active molecules. The resulting pharmacophore model serves as a 3D query to screen databases for new compounds that fit the model. fiveable.me
Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein or receptor is known, typically from X-ray crystallography or NMR spectroscopy. nih.gov SBDD aims to design ligands that fit into the target's binding site with high affinity and selectivity. The primary tool in SBDD is:
Molecular Docking: This computational technique predicts the preferred orientation (pose) of a ligand when bound to a target. nih.gov Docking programs use scoring functions to estimate the binding affinity for different poses, helping to rank potential ligands and elucidate key interactions that can be optimized. nih.gov
| Feature | Ligand-Based Design | Structure-Based Design |
|---|---|---|
| Primary Requirement | A set of known active/inactive ligands. nih.gov | 3D structure of the biological target. nih.gov |
| Core Principle | Similar molecules have similar activities. collaborativedrug.com | Complementarity of ligand and target binding site. |
| Common Techniques | QSAR, Pharmacophore Modeling. fiveable.me | Molecular Docking, Molecular Dynamics. nih.gov |
| Objective | Predict activity based on ligand properties. | Design ligands to fit a known binding site. |
Machine Learning Applications in SAR Predictions
Machine learning (ML) has emerged as a powerful extension of traditional QSAR modeling, capable of handling vast and complex datasets to uncover intricate structure-activity relationships. nih.govmdpi.com ML algorithms can be trained on large libraries of chemical compounds and their associated biological activities to build predictive models. nih.gov
In the context of SAR, the process typically involves:
Data Representation: Chemical structures are converted into numerical descriptors. These can range from simple physicochemical properties (e.g., molecular weight, logP) to complex "fingerprints" that encode structural fragments. nih.gov
Model Training: An ML algorithm—such as Random Forest, Support Vector Machines (SVM), or artificial neural networks—is trained on a dataset where both the molecular descriptors (input) and the biological activity (output) are known. nih.govmdpi.com
Prediction: The trained model is then used to predict the activity of new molecules based solely on their calculated descriptors.
These models can significantly accelerate the identification of promising lead compounds by screening massive virtual libraries far more quickly than is possible with physical experiments. nih.gov ML is particularly useful for identifying non-linear relationships between structure and activity that may be missed by traditional methods. mdpi.com The application of ML to SAR helps to refine lead optimization, predict potential off-target effects, and build a deeper understanding of the molecular features that drive biological activity. nih.gov
| Machine Learning Algorithm | Description | Application in SAR |
|---|---|---|
| Random Forest | An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov | Classification (active/inactive) and regression (predicting potency) of compounds. nih.gov |
| Support Vector Machine (SVM) | A classification algorithm that finds the hyperplane that best separates data points of different classes in a high-dimensional space. researchgate.net | Classifying molecules as active or inactive; identifying activity cliffs. |
| Artificial Neural Networks (ANN) | A model inspired by the structure of the human brain, consisting of interconnected nodes (neurons) that process information. | Modeling complex, non-linear SAR; deep learning applications with large chemical datasets. |
| Extremely Gradient Boosting (XGBoost) | An efficient and scalable implementation of gradient boosting, another ensemble technique. nih.gov | High-performance QSAR modeling and prediction. nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Novel Aminopicolinate Derivatives with Tuned Properties
A primary focus of future research lies in the rational design and synthesis of new aminopicolinate derivatives. By strategically modifying the core structure, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of these molecules to enhance their efficacy and selectivity for specific applications.
Recent studies have demonstrated the successful synthesis of a variety of chloropicolinate amides and urea (B33335) derivatives by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides and other moieties. acs.orgnih.gov This approach has yielded a library of novel compounds with potential as inhibitors for Mycobacterium tuberculosis. acs.orgnih.govresearchgate.net The design strategy often involves combining the aminopicolinate scaffold with other biologically active heterocycles, such as quinoline (B57606) and thiazole (B1198619), to create hybrid molecules with potentially enhanced antimicrobial or other therapeutic properties. nih.gov
The characterization of these new derivatives is a critical step, employing a suite of analytical techniques. High-resolution mass spectrometry, along with 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, are essential for confirming the chemical structures. acs.orgnih.govresearchgate.net In some cases, single-crystal X-ray diffraction analysis provides definitive structural confirmation and insights into the three-dimensional arrangement of the molecules. acs.orgnih.gov
Future work will likely expand upon these synthetic strategies to explore a wider range of substituents and heterocyclic systems. The goal is to create a diverse collection of aminopicolinate derivatives, each with unique properties that can be screened for various biological activities, from agricultural applications like herbicides to new therapeutic agents in medicine. nih.gov
| Derivative Class | Synthetic Strategy | Potential Application | Key Characterization Techniques |
| Chloropicolinate Amides | Coupling of a picolinate (B1231196) carboxylate with various acid chlorides. acs.org | Antimycobacterial agents. nih.govresearchgate.net | NMR Spectroscopy, Mass Spectrometry, CHN Analysis. acs.orgnih.gov |
| Chloropicolinate Ureas/Thioureas | Coupling of a picolinate carboxylate with urea or thiourea (B124793) moieties. acs.org | Herbicides, Antimycobacterial agents. nih.gov | NMR Spectroscopy, Mass Spectrometry, Single-Crystal X-ray Diffraction. acs.orgnih.gov |
| α-Aminophosphonate Derivatives | Kabachnik–Fields reaction incorporating quinoline or thiazole moieties. nih.gov | Antimicrobial agents. nih.gov | Spectroscopic methods. nih.gov |
| Metallocarbonyl Complexes | Reaction of aminophosphonate intermediates with maleimide (B117702) ligands of metal complexes. mdpi.com | Enzyme inhibitors (e.g., for the cholinergic system). mdpi.com | NMR Spectroscopy. mdpi.com |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
To gain a deeper understanding of the mechanisms of action and dynamic behavior of aminopicolinates, researchers are turning to advanced spectroscopic and imaging techniques. These methods allow for the real-time observation of molecular interactions and transformations within complex biological systems.
Vibrational spectroscopy, including Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy, offers powerful tools for non-destructive analysis. mdpi.com These techniques can provide detailed information about the molecular vibrations of chemical bonds, enabling the identification and quantification of aminopicolinate compounds and their metabolites in various matrices. mdpi.com The integration of chemometrics, using statistical models like partial least squares (PLS) and principal component analysis (PCA), is crucial for extracting meaningful information from complex spectral data. mdpi.com
Other advanced methods such as sum-frequency generation vibrational spectroscopy can probe molecular structures at interfaces, which is particularly relevant for understanding how these compounds interact with cell membranes or material surfaces. ethz.ch Furthermore, techniques like Quantum Cascade Laser Spectroscopy are emerging for high-sensitivity sensing applications. ethz.ch These advanced spectroscopic tools will be instrumental in studying the pharmacokinetics, target engagement, and off-target effects of novel aminopicolinate derivatives in real-time.
| Technique | Principle | Application for Aminopicolinates |
| Vibrational Spectroscopy (NIR, MIR, Raman) | Measures the absorption or scattering of light due to molecular vibrations. mdpi.com | Rapid, non-destructive identification and quantification; studying interactions with biological molecules. mdpi.com |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate molecular structure. acs.orgnih.gov | Structural confirmation of new derivatives; studying binding to target proteins. acs.orgnih.gov |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. acs.orgresearchgate.net | Confirmation of molecular weight; metabolite identification. acs.orgresearchgate.net |
| X-ray Crystallography | Determines the 3D atomic and molecular structure by analyzing diffraction patterns of X-rays through a crystal. acs.orgnih.gov | Definitive structural elucidation of novel compounds and their complexes with target molecules. acs.orgnih.gov |
| Sum-Frequency Generation (SFG) Spectroscopy | A nonlinear optical technique to probe interfaces. ethz.ch | Studying interactions at cell membrane surfaces or material interfaces. ethz.ch |
Synergistic Approaches Combining Synthetic, Computational, and Analytical Chemistry
The future of aminopicolinate research will increasingly rely on a synergistic approach that integrates synthetic, computational, and analytical chemistry. This multidisciplinary strategy accelerates the discovery and optimization process, from initial concept to final application.
Computational chemistry, particularly molecular docking, plays a vital role in the initial design phase. By simulating the interaction between potential aminopicolinate derivatives and their biological targets, researchers can predict binding affinities and modes of action. researchgate.net This in silico screening helps prioritize which compounds to synthesize, saving significant time and resources. researchgate.net
Synthetic chemists then bring these prioritized designs to life, creating the physical compounds for testing. acs.orgnih.gov The synthesized molecules are then passed to analytical chemists who use the advanced spectroscopic and chromatographic techniques described previously to confirm their structure and purity and to study their behavior in biological assays.
This iterative cycle—design, synthesize, test, and analyze—is central to modern drug discovery and materials science. The results from analytical and biological testing provide crucial feedback that informs the next round of computational modeling and synthetic design, leading to a more refined and effective final product. This integrated workflow is particularly powerful when exploring synergistic combinations, where computational models can help predict how two different compounds might work together to produce an enhanced effect. nih.govepa.gov
Interdisciplinary Research in Aminopicolinate Chemistry
The broad spectrum of potential applications for aminopicolinate derivatives necessitates a deeply interdisciplinary research approach. The challenges and opportunities in this field extend beyond the traditional boundaries of chemistry, requiring collaboration with experts from various scientific disciplines.
Medicinal Chemistry and Pharmacology: The development of aminopicolinates as potential therapeutic agents, such as antimycobacterials, requires close collaboration between synthetic chemists and pharmacologists. researchgate.net Biologists are needed to conduct in vitro and in vivo testing to evaluate efficacy and understand the biological mechanisms of action.
Agricultural Science: For applications in crop protection, chemists must work with plant scientists and agronomists to design herbicides that are potent against weeds while being safe for crops and the environment. nih.gov
Materials Science: The unique coordination properties of the aminopicolinate scaffold may be exploited in the development of novel materials, such as metal-organic frameworks or functional polymers. This requires collaboration between synthetic chemists and materials scientists.
Computational Science: As discussed, computational chemists and bioinformaticians are essential partners in designing new molecules and interpreting the large datasets generated from high-throughput screening and spectroscopic analysis. researchgate.netnih.gov
By fostering these interdisciplinary collaborations, the scientific community can more effectively translate fundamental chemical discoveries into practical solutions for medicine, agriculture, and technology.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a reproducible synthesis protocol for Sodium 3-aminopicolinate?
- Methodological Answer : Prioritize reaction conditions (temperature, solvent, stoichiometry) and purification techniques (recrystallization, column chromatography). Validate purity using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR and FT-IR spectroscopy. Include reproducibility checks across multiple batches .
Q. How can researchers characterize the stability of Sodium 3-aminopicolinate under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Use thermogravimetric analysis (TGA) for thermal stability and UV-Vis spectroscopy to monitor degradation products. Compare results to ICH guidelines for pharmaceutical compounds .
Q. What spectroscopic and chromatographic techniques are most effective for quantifying Sodium 3-aminopicolinate in complex mixtures?
- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for quantification. Cross-validate with LC-MS for molecular mass confirmation and H NMR for structural integrity. Calibrate against certified reference standards .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of Sodium 3-aminopicolinate be resolved?
- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., solvent polarity, catalyst loading). Replicate experiments under standardized conditions and apply multivariate statistical analysis (ANOVA) to isolate confounding factors. Use X-ray crystallography to confirm active-site interactions in catalytic intermediates .
Q. What strategies optimize the integration of computational modeling with experimental studies for mechanistic elucidation?
- Methodological Answer : Combine density functional theory (DFT) calculations to predict reaction pathways with in-situ Raman spectroscopy to detect transient intermediates. Validate using kinetic isotope effects (KIE) and isotopic labeling experiments. Align computational activation energies with experimental Arrhenius plots .
Q. How can researchers design a robust structure-activity relationship (SAR) study for Sodium 3-aminopicolinate derivatives?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent positions, electronic effects). Test biological or catalytic activity in triplicate, using dose-response curves (IC/EC). Apply QSAR models with descriptors like Hammett constants and molecular docking scores to correlate structure with function .
Methodological Frameworks
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure scalability of synthesis protocols and ethical sourcing of reagents .
- Data Interpretation : Use PICO framework to isolate variables (Population: reaction system; Intervention: catalytic conditions; Comparison: control experiments; Outcome: yield/purity) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
